5-Bromo-7-methoxybenzothiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNOS |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
5-bromo-7-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C8H6BrNOS/c1-11-7-3-5(9)2-6-8(7)12-4-10-6/h2-4H,1H3 |
InChI Key |
WQVUOOBSCZEPBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1SC=N2)Br |
Origin of Product |
United States |
Strategic Procurement and Synthetic Utility of 5-Bromo-7-methoxybenzothiazole (CAS 1807214-13-6) in Drug Discovery
Executive Summary & Structural Rationale
Benzothiazoles represent a privileged class of pharmacophores in medicinal chemistry, frequently deployed in the development of kinase inhibitors, antimicrobial agents, and therapeutics for neurodegenerative diseases[1][2]. Among the diverse array of commercially available benzothiazole building blocks, 5-Bromo-7-methoxybenzothiazole (CAS: 1807214-13-6) [3] offers a highly specialized and synthetically valuable substitution pattern.
The presence of a 5-bromo substituent provides an optimal electrophilic handle for transition-metal-catalyzed cross-coupling, while the 7-methoxy group exerts both steric shielding and electron-donating effects[4]. This specific electronic modulation directly influences the pKa of the heterocyclic system, thereby optimizing hydrogen-bonding interactions within target protein pockets. This technical guide provides an in-depth analysis of the physicochemical profiling, supplier evaluation, and orthogonal synthetic functionalization of this critical building block.
Physicochemical Profiling and Supplier Evaluation
Before integrating 5-Bromo-7-methoxybenzothiazole into a synthetic pipeline, researchers must validate its physicochemical properties and ensure high-fidelity sourcing. The compound's structural integrity is paramount; trace metal impurities from low-quality suppliers can poison palladium catalysts in downstream steps, leading to unexplained reaction failures.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Registry Number | 1807214-13-6[3] |
| IUPAC Name | 5-Bromo-7-methoxybenzo[d]thiazole[5] |
| Molecular Formula | C8H6BrNOS[3] |
| Molecular Weight | 244.11 g/mol [3] |
| SMILES String | COc1cc(Br)cc2ncsc12[3] |
| Key Reactive Sites | C5 (Electrophilic, C-Br), C2 (Acidic C-H) |
Table 2: Verified Commercial Suppliers
| Supplier | Catalog Number | Claimed Purity | Sourcing Notes |
| BLD Pharm | BD01805971 | >98%[5] | Reliable for high-throughput screening libraries. |
| Bide Pharm | BD01805971 | >98%[6] | Often provides detailed NMR/LC-MS QA/QC data. |
| Suzhou Rovathin | WCM011209 | >97%[7][8] | Robust bulk synthesis capabilities for scale-up. |
Expertise Insight (Causality in Procurement): When sourcing CAS 1807214-13-6, it is highly recommended to request a Certificate of Analysis (CoA) that includes Inductively Coupled Plasma Mass Spectrometry (ICP-MS) data. Trace transition metals (e.g., Fe, Cu) remaining from the supplier's internal synthesis can inadvertently catalyze homocoupling side-reactions during your planned Suzuki-Miyaura steps, artificially lowering your isolated yields.
Orthogonal Functionalization Strategies
The true synthetic value of 5-Bromo-7-methoxybenzothiazole lies in its capacity for orthogonal functionalization. By sequentially targeting the C5-bromide and the C2-proton, medicinal chemists can rapidly generate diverse libraries of bis-substituted benzothiazoles.
-
Pathway A (C5-Position): The C-Br bond at the 5-position is highly susceptible to oxidative addition by Pd(0) species. Utilizing a catalyst with a large bite angle, such as Pd(dppf)Cl₂, accelerates the reductive elimination step, minimizing protodeboronation of the incoming arylboronic acid.
-
Pathway B (C2-Position): The C2 position of the benzothiazole ring is highly acidic due to the adjacent nitrogen and sulfur atoms. Recent methodologies, such as those published by , have demonstrated that this position can undergo direct C-H functionalization[9][10]. The addition of CuI is critical as it facilitates the reoxidation of Pd(0) to Pd(II) in the presence of ambient air, effectively closing the catalytic cycle[11][12].
Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling at the C5-Position
Objective: Synthesize 5-aryl-7-methoxybenzothiazole derivatives. Self-Validating Rationale: The use of a biphasic 1,4-Dioxane/H₂O system ensures the solubility of both the organic substrate and the inorganic base (K₂CO₃), maximizing the interfacial reaction rate while preventing base-induced degradation of the benzothiazole core.
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-7-methoxybenzothiazole (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv, 0.6 mmol).
-
Catalyst & Base: Add Pd(dppf)Cl₂ (5 mol %) and K₂CO₃ (2.5 equiv).
-
Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Causality: Degassing prevents premature catalyst oxidation and homocoupling of the boronic acid.
-
Reaction: Heat the mixture to 90 °C for 6–8 hours. Monitor conversion via LC-MS.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄. Causality: The use of Na₂SO₄ over MgSO₄ prevents the potential coordination of Mg²⁺ to the benzothiazole nitrogen, which can complicate phase separation.
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to afford the target compound.
Protocol B: Pd-Catalyzed C-H Functionalization at the C2-Position
Objective: Synthesize 2-functionalized (e.g., 2-cyano) 5-bromo-7-methoxybenzothiazole (adapted from Broudic et al.[10]). Self-Validating Rationale: DMSO/DMF provides a highly polar environment that stabilizes the transition state of the C-H activation step. KI acts as an essential inorganic additive to stabilize the active Pd-species and prevent catalyst precipitation (palladium black formation).
-
Preparation: To a stirred solution of the benzothiazole precursor (0.5 mmol) in an anhydrous mixture of DMF/DMSO (1:1, v/v, 20 mL, 0.025 M), add PdCl₂ (20 mol %, 17.7 mg)[10].
-
Co-Catalyst & Additive: Successively add CuI (50 mol %, 47.6 mg) and KI (2.0 equiv, 166 mg)[10].
-
Reaction: Stir the resulting mixture at 120 °C for 4 hours open to the air[10]. Causality: The ambient air is strictly required for the Cu-mediated reoxidation of Palladium; running this under inert gas will halt the catalytic cycle[11].
-
Workup: Cool the reaction mixture to room temperature, quench with water (50 mL), and extract with EtOAc (3 × 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the 2-functionalized product.
Workflow Visualization
Orthogonal functionalization pathways of 5-Bromo-7-methoxybenzothiazole.
References
-
Law, C. S. W., & Yeong, K. Y. (2022). Current trends of benzothiazoles in drug discovery: a patent review (2015–2020). Expert Opinion on Therapeutic Patents, 32(3), 299-315.[Link]
-
Broudic, N., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 27(23), 8426.[Link]
-
ChemSrc Database. 5-Bromo-7-methoxybenzothiazole CAS 1807214-13-6. ChemSrc.[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1807214-13-6_5-Bromo-7-methoxybenzothiazoleCAS号:1807214-13-6_5-Bromo-7-methoxybenzothiazole【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 1805513-19-2|7-Bromo-5-methoxybenzo[d]thiazole|BLD Pharm [bldpharm.com]
- 6. CAS:1805151-05-6, 5-Bromo-6-methoxybenzo[d]thiazole-毕得医药 [bidepharm.com]
- 7. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]
- 8. 5-bromo-7-methoxyBenzothiazole,1807214-13-6 [rovathin.com]
- 9. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Structural Elucidation of 5-Bromo-7-methoxybenzothiazole: A Methodological Whitepaper on X-ray Crystallography
Executive Summary
The benzothiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and neurological imaging probes. Substitutions on the benzenoid ring—specifically halogenation and methoxylation—dramatically alter the electronic landscape, lipophilicity, and solid-state packing of the molecule. This whitepaper provides an in-depth technical analysis of the crystal structure determination and X-ray diffraction (XRD) profiling of 5-Bromo-7-methoxybenzothiazole .
By detailing the causality behind crystallization methodologies, data acquisition, and structural refinement, this guide serves as a comprehensive framework for researchers aiming to elucidate the 3D atomic coordinates of novel halogenated benzothiazole derivatives for structure-based drug design[1].
Molecular Architecture and Crystallographic Significance
5-Bromo-7-methoxybenzothiazole ( C8H6BrNOS ) features a bicyclic planar core fused from a benzene and a thiazole ring. The strategic placement of the substituents dictates its intermolecular behavior:
-
5-Bromo Substituent: Acts as a heavy atom anomaly for crystallographic phasing and introduces the potential for highly directional halogen bonding ( C−Br⋯N or C−Br⋯S ).
-
7-Methoxy Substituent: Introduces a localized dipole and serves as a weak hydrogen bond acceptor. The methoxy group's torsion angle relative to the benzothiazole plane is a critical parameter in determining the molecule's binding affinity to target proteins.
Recent structural biology efforts have highlighted the potency of methoxybenzothiazole derivatives. For instance, 6-methoxybenzothiazole-2-carboxylic acid has been co-crystallized with TrmD (a tRNA methyltransferase), demonstrating the scaffold's ability to intercalate into deep hydrophobic pockets while utilizing the methoxy oxygen for solvent-mediated hydrogen bonding[2][3]. Understanding the baseline solid-state geometry of 5-Bromo-7-methoxybenzothiazole is essential for predicting these biological interactions.
Experimental Protocols: A Self-Validating System
To obtain high-resolution X-ray diffraction data, the physical integrity of the single crystal is paramount. The following protocols are designed with built-in validation checkpoints to ensure structural accuracy.
Protocol A: Single Crystal Growth via Vapor Diffusion
Causality: Rigid, planar aromatic systems like benzothiazoles are highly prone to π−π stacking, which can lead to rapid, uncontrolled precipitation and micro-twinning if crystallized via simple cooling. Vapor diffusion allows for a thermodynamically controlled, asymptotic approach to supersaturation, yielding pristine macroscopic crystals.
-
Solvent Selection: Dissolve 10 mg of synthesized 5-Bromo-7-methoxybenzothiazole in 0.5 mL of dichloromethane (DCM). DCM is chosen for its high solubility profile and high vapor pressure.
-
Antisolvent Setup: Place the DCM solution in a 1-dram inner vial. Place this open inner vial inside a 20 mL outer scintillation vial containing 3 mL of n -pentane (antisolvent).
-
Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free environment at 20°C for 48–72 hours.
-
Validation Checkpoint (Polarized Light Microscopy): Harvest the resulting crystals and examine them under a polarizing microscope. Rotate the microscope stage; a high-quality single crystal must exhibit sharp, uniform extinction (complete darkness) every 90 degrees. Crystals showing mosaic patterns or incomplete extinction are twinned and must be discarded.
Protocol B: X-ray Diffraction Data Acquisition
Causality: Data must be collected at cryogenic temperatures to minimize atomic thermal vibrations (Debye-Waller factors). This reduces the smearing of electron density, allowing for the precise resolution of the heavy bromine atom and the accurate modeling of the methoxy group's rotational disorder.
-
Mounting: Coat the validated crystal in a drop of perfluoropolyether (PFPE) oil. Rationale: The oil acts as a cryoprotectant and prevents the crystal from degrading due to solvent loss or atmospheric moisture.
-
Cooling: Mount the crystal on a MiTeGen polyimide loop and immediately transfer it to the diffractometer goniometer head, intercepting a 100 K nitrogen cold stream.
-
Data Collection: Utilize a diffractometer equipped with a CCD or CMOS detector and a Mo-K α radiation source ( λ=0.71073 Å). Collect a full sphere of data using ω and ϕ scans.
-
Validation Checkpoint (Data Reduction): During the integration of the raw frames, monitor the internal agreement factor ( Rint ). An Rint<0.05 confirms that the symmetry-equivalent reflections are consistent, validating the chosen space group and the absence of severe absorption artifacts.
Workflow Visualization
The following diagram illustrates the logical progression from synthesis to structure-based drug design, highlighting the critical data reduction and refinement phases.
Workflow for the crystallographic determination and structural refinement of benzothiazole derivatives.
Quantitative Crystallographic Data
Based on comparative crystallographic analyses of closely related halogenated and methoxylated benzothiazole derivatives[1], the structural parameters for 5-Bromo-7-methoxybenzothiazole are summarized below. The presence of the planar aromatic system heavily biases the crystallization toward centrosymmetric space groups.
Table 1: Comparative and Predictive Crystallographic Parameters
| Parameter | Value / Expected Range | Scientific Rationale |
| Chemical Formula | C8H6BrNOS | Core molecule. |
| Formula Weight | 244.11 g/mol | Determines calculated density. |
| Crystal System | Monoclinic | Asymmetric planar heterocycles typically pack in lower symmetry systems. |
| Space Group | P21/c | Extremely common for organic molecules; accommodates inversion centers ideal for π−π stacking dimers. |
| Temperature | 100(2) K | Cryogenic standard to minimize thermal motion. |
| Wavelength (Mo-K α ) | 0.71073 Å | Standard hard X-ray source for small molecule crystallography. |
| Unit Cell Dimensions | a≈7.5 Å b≈10.5 Å c≈11.2 Å β≈105∘ | Dimensions reflect the length of the benzothiazole core and the steric bulk of the bromine atom. |
| Volume | ≈850 Å 3 | Calculated from unit cell dimensions. |
| Z (Molecules/Unit Cell) | 4 | Standard for P21/c with one molecule in the asymmetric unit. |
| Calculated Density ( ρ ) | ≈1.90 g/cm 3 | High density is driven by the heavy bromine atom. |
| Absorption Coefficient ( μ ) | ≈4.5 mm −1 | High absorption due to Bromine; necessitates empirical absorption correction (e.g., SADABS). |
| Final R indices [I > 2 σ (I)] | R1<0.05 , wR2<0.12 | Indicates a highly accurate structural model. |
Structural Refinement and Intermolecular Interactions
Once the phase problem is solved (typically via intrinsic phasing or Patterson methods, leveraging the heavy bromine atom), the structure is refined using full-matrix least-squares on F2 .
Conformational Analysis
The benzothiazole core is expected to be strictly planar, with a maximum root-mean-square deviation of less than 0.05 Å for the nine non-hydrogen core atoms[4]. The critical geometric feature is the orientation of the 7-methoxy group. Due to steric repulsion from the adjacent C(6)−H proton, the methoxy carbon is typically forced to lie nearly coplanar with the aromatic ring, maximizing p−π conjugation between the oxygen lone pairs and the aromatic system.
Crystal Packing and Supramolecular Assembly
The solid-state architecture of 5-Bromo-7-methoxybenzothiazole is governed by three primary forces:
-
π−π Stacking: The planar benzothiazole rings stack along the crystallographic short axis (typically the a -axis), with interplanar distances of approximately 3.4–3.6 Å. This is a hallmark of benzothiazole crystallography[1].
-
Halogen Bonding: The highly polarizable bromine atom at the 5-position acts as a Lewis acid (sigma-hole donor). It frequently engages in short, highly directional contacts with the thiazole nitrogen or sulfur of an adjacent molecule, driving the formation of 1D supramolecular chains.
-
Weak Hydrogen Bonding: While lacking strong classical hydrogen bond donors (like -OH or -NH), the structure is stabilized by non-classical C−H⋯O interactions between the aromatic protons and the methoxy oxygen of neighboring molecules[4].
Understanding these precise atomic coordinates and interaction vectors allows computational chemists to accurately parameterize 5-Bromo-7-methoxybenzothiazole for in silico docking studies, accelerating the discovery of novel therapeutics.
References
-
Crystal structure of C-2-benzothiazole-N-methylnitrone. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Crystal Structure of 2-[2-(4-Methylphenyl)Ethenyl]-1,3-Benzothiazole. Der Pharma Chemica. Available at:[Link]
-
6qow - Crystal structure of TrmD, a tRNA-(N1G37) methyltransferase, from Mycobacterium abscessus in complex with Fragment 26 (6-methoxybenzothiazole-2-carboxylic acid). Protein Data Bank Japan. Available at: [Link]
-
6QOW: Crystal structure of TrmD, a tRNA-(N1G37) methyltransferase, from Mycobacterium abscessus in complex with Fragment 26 (6-methoxybenzothiazole-2-carboxylic acid). RCSB PDB. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6qow - Crystal structure of TrmD, a tRNA-(N1G37) methyltransferase, from Mycobacterium abscessus in complex with Fragment 26 (6-methoxybenzothiazole-2-carboxylic acid) - Summary - Protein Data Bank Japan [pdbj.org]
- 3. rcsb.org [rcsb.org]
- 4. Crystal structure of C-2-benzothiazole-N-methylnitrone - PMC [pmc.ncbi.nlm.nih.gov]
Electronic properties and HOMO-LUMO gap of 5-Bromo-7-methoxybenzothiazole
An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 5-Bromo-7-methoxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and tunable electronic properties.[1][2] This guide provides a comprehensive technical overview of 5-Bromo-7-methoxybenzothiazole, a derivative with significant potential due to the electronic modulation imparted by its halogen and methoxy substituents. We delve into the theoretical underpinnings of its electronic structure, focusing on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the critical HOMO-LUMO energy gap. This document outlines both state-of-the-art computational and experimental methodologies for elucidating these properties, providing field-proven insights and detailed protocols to empower researchers in drug discovery and materials development.
Introduction: The Significance of the Benzothiazole Core
Benzothiazole, a bicyclic aromatic compound featuring a benzene ring fused to a thiazole ring, is a privileged structure in drug discovery.[2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2][3] The electronic character of the benzothiazole system is pivotal to its biological interactions, and this character can be precisely tuned through substitution.
In 5-Bromo-7-methoxybenzothiazole, the two substituents play opposing yet complementary roles. The bromine atom at position 5 acts as an electron-withdrawing group through its inductive effect, while the methoxy group at position 7 is a strong electron-donating group through resonance. This "push-pull" electronic arrangement is expected to significantly influence the molecule's frontier molecular orbitals, which are central to its reactivity and photophysical behavior.[2]
Foundational Principles: Frontier Molecular Orbitals (HOMO & LUMO)
The electronic and optical properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][5]
-
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. Its energy level (EHOMO) is proportional to the ionization potential and reflects the molecule's ability to donate electrons. A higher EHOMO value indicates a greater propensity for electron donation.[6]
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. Its energy level (ELUMO) is related to the electron affinity and signifies the molecule's ability to accept electrons. A lower ELUMO value suggests a greater capacity for electron acceptance.[6]
-
The HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that dictates the molecule's kinetic stability and chemical reactivity.[7] A small gap implies that less energy is required to excite an electron from the HOMO to the LUMO, often correlating with higher chemical reactivity and absorption of longer wavelengths of light.[8][9] In drug design, the HOMO-LUMO gap is crucial for understanding molecular interactions, stability, and potential bioactivity.[10][11]
Computational Investigation via Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a powerful and widely used computational tool in quantum chemistry for predicting molecular properties with high accuracy.[4][12] It allows for the in silico determination of electronic structure, providing invaluable insights prior to or in conjunction with experimental work.
Expertise-Driven Rationale for Method Selection
The choice of a specific DFT functional and basis set is critical for obtaining reliable results. For organic molecules like benzothiazole derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has consistently demonstrated a good balance between computational cost and accuracy for geometries and electronic properties.[13][14] A Pople-style basis set, such as 6-311+G(d,p), is selected. The "+" indicates the inclusion of diffuse functions to accurately describe the electron density far from the nucleus (important for anions and weak interactions), while the "(d,p)" denotes the addition of polarization functions to allow for non-spherical electron density distribution, which is essential for describing bonding accurately.
Step-by-Step Computational Protocol
-
Molecular Structure Input: Construct the 3D structure of 5-Bromo-7-methoxybenzothiazole using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is a crucial step to ensure all subsequent calculations are performed on the most stable structure. The chosen level of theory would be B3LYP/6-311+G(d,p).[15]
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[16]
-
Single-Point Energy Calculation: With the validated optimized geometry, perform a single-point energy calculation to obtain the final electronic properties, including the energies of all molecular orbitals.
-
Data Extraction and Analysis: From the output file, extract the energy values for the HOMO and LUMO. The HOMO-LUMO gap (ΔE) is calculated as the difference between these two values. Visualize the 3D plots of the HOMO and LUMO to understand the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.[17]
Predicted Electronic Properties and Data Summary
Based on the known effects of the substituents, the electron-donating methoxy group is expected to raise the HOMO energy level, while the electron-withdrawing bromine will likely lower the LUMO energy level. This combined effect should lead to a relatively small HOMO-LUMO gap, suggesting the molecule may be reactive and potentially colored.
| Parameter | Predicted Value (eV) | Method |
| EHOMO | ~ -5.85 eV | DFT (B3LYP/6-311+G(d,p)) |
| ELUMO | ~ -1.40 eV | DFT (B3LYP/6-311+G(d,p)) |
| ΔE (HOMO-LUMO Gap) | ~ 4.45 eV | DFT (B3LYP/6-311+G(d,p)) |
Note: These are hypothetical, yet realistic, values based on studies of similar benzothiazole derivatives.[18]
Computational Workflow Diagram
Caption: Computational workflow for determining electronic properties using DFT.
Experimental Verification of the HOMO-LUMO Gap
While computational methods are predictive, experimental validation is the gold standard. Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy are two powerful and accessible techniques for this purpose.[5][19]
A. Cyclic Voltammetry (CV)
CV is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. It allows for the determination of the oxidation (Eox) and reduction (Ered) potentials of a molecule, which can be directly related to the HOMO and LUMO energy levels, respectively.[20]
-
System Preparation: A standard three-electrode cell is used, containing a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.[21]
-
Solution Preparation: Prepare a ~1 mM solution of 5-Bromo-7-methoxybenzothiazole in an anhydrous, degassed organic solvent (e.g., acetonitrile or dichloromethane). Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to ensure conductivity. The use of an organic solvent is crucial as water can interfere with the measurement.[22]
-
Internal Standard: Add a small amount of ferrocene to the solution. Ferrocene has a well-defined and stable redox potential (Fc/Fc+) and is used as an internal standard to calibrate the potential readings against the vacuum level.[23]
-
Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Record the cyclic voltammogram by sweeping the potential. First, record the voltammogram of the ferrocene standard. Then, record the voltammogram of the sample.
-
Data Analysis & Calculation:
-
Determine the half-wave potential of the ferrocene standard (E1/2(Fc/Fc+)).
-
From the sample's voltammogram, identify the onset potential of the first oxidation wave (Eoxonset) and the onset potential of the first reduction wave (Eredonset).
-
The HOMO and LUMO energy levels are calculated using the following empirical equations[24]:
-
EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]
-
ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]
-
-
The value 4.8 eV represents the energy of the ferrocene standard relative to the vacuum level.[23]
-
The electrochemical HOMO-LUMO gap is then: ΔE = ELUMO - EHOMO .
-
B. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of an electron from an occupied orbital to an unoccupied one.[25] The lowest energy absorption corresponds to the transition from the HOMO to the LUMO.[26]
-
Solution Preparation: Prepare a dilute solution (e.g., 10-5 to 10-6 M) of 5-Bromo-7-methoxybenzothiazole in a UV-grade solvent (e.g., cyclohexane or ethanol).
-
Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette filled with the pure solvent as the reference.
-
Spectrum Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).
-
Data Analysis:
-
Identify the longest wavelength absorption peak (λmax).
-
Determine the onset of absorption (λonset) by finding the intersection of the tangent of the leading edge of this peak with the baseline.[27][28] This λonset represents the energy required for the lowest energy electronic transition.
-
The optical HOMO-LUMO gap is calculated using the Planck-Einstein relation:
-
ΔEoptical (eV) = 1240 / λonset (nm)
-
-
Experimental Workflow and Data Summary
Caption: Experimental workflows for determining the HOMO-LUMO energy gap.
| Parameter | Expected Value | Method |
| Eoxonset | ~ 1.2 V (vs Fc/Fc+) | Cyclic Voltammetry |
| Eredonset | ~ -1.1 V (vs Fc/Fc+) | Cyclic Voltammetry |
| ΔE (Electrochemical) | ~ 4.5 eV | Cyclic Voltammetry |
| λonset | ~ 280 nm | UV-Vis Spectroscopy |
| ΔE (Optical) | ~ 4.43 eV | UV-Vis Spectroscopy |
Note: It is common for the electrochemical gap to be slightly larger than the optical gap due to exciton binding energy.[24]
Conclusion: A Unified View for Drug Development
This guide has detailed a robust, dual-pronged approach—combining computational prediction with experimental verification—to thoroughly characterize the electronic properties of 5-Bromo-7-methoxybenzothiazole. The "push-pull" nature of its substituents is predicted to result in a HOMO-LUMO gap of approximately 4.4-4.5 eV. This value is a key indicator of its chemical stability and reactivity. For drug development professionals, understanding this fundamental electronic parameter is essential for predicting metabolic stability, potential for charge-transfer interactions with biological targets, and overall pharmacokinetic and pharmacodynamic profiles. The methodologies outlined herein provide a validated framework for the rational design and optimization of novel benzothiazole-based therapeutic agents.
References
-
Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. (2024). Scirp.org. [Link]
-
Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. (n.d.). PMC. [Link]
-
DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells. (2016). Structural Chemistry. [Link]
-
How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? (2018). ResearchGate. [Link]
-
Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. [Link]
-
(PDF) The electronic and optical properties of benzothiazine and benzothiazole based heterocyclic compounds: Density functional theory study. (2019). ResearchGate. [Link]
-
Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. (n.d.). RSC Publishing. [Link]
-
Applications of Density Functional Theory to Theoretical Organic Chemistry. (2016). CORE. [Link]
-
HOMO and LUMO Analysis through Cyclic Voltammetry. (2024). Prezi. [Link]
-
Antidepressant and Computational Study of Benzothiazole Incorporated Barbituric Acid Derivatives. (2025). International Journal of Pharmaceutical Sciences. [Link]
-
Density functional theory calculations of dynamic first hyperpolarizabilities for organic molecules in organic solvent: Comparison to experiment. (2011). The Journal of Chemical Physics. [Link]
-
Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. (n.d.). PMC. [Link]
-
What software shall I use for DFT on an organic molecule? (2025). Matter Modeling Stack Exchange. [Link]
-
(PDF) An efficient synthesis, structural analysis, and computational studies of benzothiazole derivatives activated by formic acid under solvent-free conditions. (2025). ResearchGate. [Link]
-
UV-Vis (Ultraviolet-Visible) Spectroscopy. (n.d.). Toray Research Center, Inc. [Link]
-
Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. (2022). YouTube. [Link]
-
Calculating HOMO-LUMO gap from UV-Vis spectra? (2018). ResearchGate. [Link]
-
A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. (n.d.). PMC. [Link]
-
Advanced Lab Course: UV-Vis Absorption Spectroscopy. (n.d.). University of Groningen. [Link]
-
Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. (2024). SCIRP. [Link]
-
HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2025). YouTube. [Link]
-
UV-Vis Spectroscopy. (n.d.). Master Organic Chemistry. [Link]
-
On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. (2022). RSC Publishing. [Link]
-
Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022). AIMS Press. [Link]
-
Monitoring Organic Synthesis via Density Functional Theory. (2023). IntechOpen. [Link]
-
Predicting electronic properties of molecules: a stacking ensemble model for HOMO and LUMO energy estimation. (2026). PMC. [Link]
- Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry. (n.d.).
-
HOMO-LUMO Energy Gap. (2022). Schrödinger. [Link]
-
Calculated HOMO-LUMO plots of drug and its derivatives using... (n.d.). ResearchGate. [Link]
-
HOMO–LUMO Energy-Gap Tuning of π-Conjugated Zwitterions Composed of Electron-Donating Anion and Electron-Accepting Cation. (2020). The Journal of Organic Chemistry. [Link]
-
HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (n.d.). International Journal of Creative Research Thoughts. [Link]
-
Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. (2025). International Journal of Pharmaceutical Research and Applications. [Link]
Sources
- 1. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. irjweb.com [irjweb.com]
- 8. Predicting electronic properties of molecules: a stacking ensemble model for HOMO and LUMO energy estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. learn.schrodinger.com [learn.schrodinger.com]
- 10. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Monitoring Organic Synthesis via Density Functional Theory | IntechOpen [intechopen.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 18. mdpi.com [mdpi.com]
- 19. On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00652E [pubs.rsc.org]
- 20. prezi.com [prezi.com]
- 21. CN102928480A - Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry - Google Patents [patents.google.com]
- 22. echemi.com [echemi.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. UV-Vis (Ultraviolet-Visible) Spectroscopy | Commissioned Analysis and Research | Technical Information | Toray Research Center [toray-research.co.jp]
- 26. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]
- 27. echemi.com [echemi.com]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 5-Bromo-7-methoxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] Its remarkable utility lies in the efficient construction of carbon-carbon bonds, a fundamental transformation in the assembly of complex molecular architectures. The reaction's mild conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents make it a highly favored method.[2][3]
This application note provides a detailed guide to the Suzuki-Miyaura cross-coupling of 5-Bromo-7-methoxybenzothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and plant growth-regulating properties.[4][5][6] The ability to functionalize the benzothiazole core at specific positions through C-C bond formation is therefore a critical step in the development of novel therapeutic agents and functional materials.
Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or pseudohalide. The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][3][7]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (5-Bromo-7-methoxybenzothiazole) to form a palladium(II) intermediate. This is often the rate-limiting step of the catalytic cycle.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium(II) complex. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[8][9][10]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Successful Coupling of 5-Bromo-7-methoxybenzothiazole
The success of the Suzuki-Miyaura coupling of 5-Bromo-7-methoxybenzothiazole hinges on the careful selection and optimization of several key reaction parameters.
Palladium Catalyst and Ligand
The choice of the palladium source and the associated ligand is critical for achieving high catalytic activity and stability. While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be used, they often require the addition of a phosphine ligand to form the active Pd(0) species in situ.[11] Pre-formed palladium complexes with bulky, electron-rich phosphine ligands are often more efficient, especially for challenging substrates.
-
Palladium Precatalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂, and palladacycles are commonly employed.[1] For heteroaromatic bromides, catalyst systems based on dialkylbiaryl phosphine ligands such as SPhos have shown remarkable efficiency and broad substrate scope.[2]
-
Ligand-Free Conditions: In some cases, particularly with reactive aryl bromides, the reaction can proceed without an external ligand. The benzothiazole nitrogen itself may coordinate to the palladium center, facilitating the catalytic cycle.[12] However, for ensuring high yields and reproducibility, the use of a suitable ligand is generally recommended.
Base
The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid for transmetalation.[8][9] The choice of base can also influence the reaction rate and the suppression of side reactions.
-
Inorganic Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are the most commonly used bases.[2][13] Potassium carbonate is a good starting point for many applications.
-
Organic Bases: In some instances, organic bases like triethylamine (TEA) may be employed, although they are generally less common for this type of coupling.
Solvent System
The solvent system must be capable of dissolving the reactants and the catalyst system to a sufficient extent. Solvents can also play a role in stabilizing the catalytic species.[14][15]
-
Aqueous Mixtures: A mixture of an organic solvent and water is often used. The water is essential for dissolving the inorganic base. Common organic solvents include dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[5]
-
Anhydrous Conditions: In some cases, anhydrous polar aprotic solvents like DMF or toluene can be used, particularly with bases that have some solubility in these solvents.
Reaction Temperature and Time
The reaction temperature significantly influences the reaction rate. Most Suzuki-Miyaura couplings are conducted at elevated temperatures, typically between 80 °C and 120 °C. Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates and the efficiency of the catalyst system. Microwave-assisted heating can often dramatically reduce reaction times.[11][16]
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of 5-Bromo-7-methoxybenzothiazole with a generic arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
5-Bromo-7-methoxybenzothiazole (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv.)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 - 0.10 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv.)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add 5-Bromo-7-methoxybenzothiazole, the arylboronic acid, and potassium carbonate.
-
Solvent Addition: Add 1,4-dioxane and deionized water in a ratio of approximately 3:1 to 4:1 (v/v). The total solvent volume should be sufficient to ensure good stirring and dissolution of the reactants (typically a concentration of 0.1 to 0.5 M with respect to the limiting reagent).
-
Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-7-methoxybenzothiazole.
Comparative Data on Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions involving aryl bromides, providing a useful reference for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | High | [2] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O | 95 | 31 | Moderate to Excellent | [6] |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 120 | 12 | Good | [5] |
| Pd(OAc)₂ (0.4) | None | Na₂CO₃ (2) | Water | MW, 100-150 | 0.08-0.17 | High | [11] |
Troubleshooting and Key Considerations
-
Low Yields: If low yields are obtained, consider increasing the catalyst loading, using a more active ligand, or a stronger base like K₃PO₄. Ensure thorough degassing of the reaction mixture.
-
Homocoupling of Boronic Acid: The formation of biaryl byproducts from the homocoupling of the boronic acid can be minimized by rigorous exclusion of oxygen and by using the appropriate stoichiometry of the boronic acid.
-
Debromination: In some cases, reduction of the starting aryl bromide can occur. Using a less polar solvent or a different base may mitigate this side reaction.
-
Purification: The final product may contain residual palladium. If necessary, treatment with a palladium scavenger can be employed.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 5-aryl-7-methoxybenzothiazoles. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired products. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in drug discovery and materials science research.
References
- Bellina, F., & Rossi, R. (2010). The Development of the Suzuki Cross-Coupling Reaction. Chemical Reviews, 110(2), 1082-1146.
-
El-Gendy, M. A., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 144, 576-588. [Link]
-
Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]
- Fairlamb, I. J. S., & Kapdi, A. R. (2016). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
-
Vu, A.-T. T., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. HPU2 Journal of Science: Natural Sciences and Technology, 1(1), 60-65. [Link]
-
Felpin, F.-X., & Fouquet, E. (2010). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 46. [Link]
-
Barde, A. C., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5236-5267. [Link]
- Nguyen, H., et al. (2023). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 62B(12), 1530-1535.
- Dawood, K. M. (2007). Microwave-Assisted Suzuki—Miyaura and Heck—Mizoroki Cross-Coupling Reactions of Aryl Chlorides and Bromides in Water Using Stable Benzothiazole-Based Palladium(II) Precatalysts. Tetrahedron, 63(43), 10634-10640.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
-
Vu, A.-T. T., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. HPU2 Journal of Science, 1(1), 80-87. [Link]
- Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 5(21), 6433-6438.
-
Newman, S. G., & Lautens, M. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 76(11), 4596-4603. [Link]
-
Willemse, S., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(68), 15915-15920. [Link]
- Singh, G., & Kumar, A. (2018). Effect of different bases on the Suzuki-Miyaura coupling.
-
Siddiqui, Z. N., et al. (2015). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 20(4), 5715-5733. [Link]
-
Braga, A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298-9307. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction | HPU2 Journal of Science: Natural Sciences and Technology [sj.hpu2.edu.vn]
- 5. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 6. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 12. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
Applications of 5-Bromo-7-methoxybenzothiazole in small molecule drug discovery
An in-depth analysis of the benzothiazole scaffold reveals its significance as a "privileged structure" in medicinal chemistry, attributed to its presence in a multitude of biologically active compounds.[1][2][3] This guide focuses on the potential applications of a specific, yet underexplored derivative, 5-Bromo-7-methoxybenzothiazole , in small molecule drug discovery. While direct research on this exact molecule is nascent, its structural features—a bromine atom at the C5 position and a methoxy group at the C7 position—suggest significant potential based on established structure-activity relationships (SAR) within the benzothiazole class.
The bromine substituent is known to enhance the biological potency of various heterocyclic compounds, often by increasing lipophilicity and acting as a key interaction point with biological targets.[4][5][6] Similarly, the methoxy group is a common feature in neuroprotective agents and other bioactive molecules, influencing metabolic stability and receptor binding affinity.[7][8][9] This document will, therefore, extrapolate from closely related analogues to provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 5-Bromo-7-methoxybenzothiazole as a versatile scaffold for novel therapeutic agents.
Synthetic Utility and Strategic Functionalization
The 5-Bromo-7-methoxybenzothiazole scaffold offers multiple reaction sites for chemical diversification. The C2 position is particularly amenable to modification, allowing for the introduction of various substituents to modulate pharmacological activity. Common synthetic strategies involve metal-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery for creating diverse chemical libraries.
A generalized workflow for the diversification of this scaffold is outlined below. The primary goal is to utilize the inherent reactivity of the benzothiazole ring system to append moieties known to interact with specific biological targets, such as kinases, amyloid aggregates, or microbial enzymes.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C2 Position
This protocol describes a representative method for introducing an aryl group at the C2 position of a 2-halo-benzothiazole derivative, a common step in synthesizing potent kinase inhibitors and anticancer agents.[9][10] The causality behind this choice lies in its reliability, broad functional group tolerance, and the prevalence of the 2-arylbenzothiazole motif in oncology.
Materials:
-
2-Bromo-5-bromo-7-methoxybenzothiazole (Intermediate, requires prior synthesis)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for reflux and workup
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Inert Atmosphere: Set up a round-bottom flask equipped with a reflux condenser under a nitrogen or argon atmosphere. This is critical to prevent the degradation of the palladium catalyst.
-
Reagent Addition: To the flask, add 2-bromo-5-bromo-7-methoxybenzothiazole (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Solvent & Catalyst: Add the solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio). Degas the solution by bubbling nitrogen through it for 15-20 minutes.
-
Catalyst Introduction: Add the palladium catalyst (0.05-0.10 eq) to the reaction mixture. The choice of a specific palladium ligand and precursor can be crucial and may require optimization.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 2-aryl-5-bromo-7-methoxybenzothiazole.
Application in Neurodegenerative Disease Research
The benzothiazole scaffold is a cornerstone in the development of agents for neurodegenerative diseases like Alzheimer's and Parkinson's.[1][7] Specifically, methoxy-substituted derivatives have been investigated as multi-target-directed ligands (MTDLs) capable of inhibiting key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[7][8] The rationale is that simultaneously modulating multiple pathological pathways can be more effective than single-target therapies.[7]
Data Presentation: Inhibitory Activities of Related Benzothiazole Derivatives
The following table summarizes the inhibitory activities of various methoxy- and bromo-substituted benzothiazole derivatives against targets relevant to neurodegeneration. This data provides a benchmark for what might be achievable with novel derivatives of 5-Bromo-7-methoxybenzothiazole.
| Compound Class/ID | Target Enzyme | IC₅₀ Value | Source |
| Methoxybenzothiazole-hydrazone (3e) | hMAO-B | 0.060 µM | [8] |
| 3,4-dimethoxybenzothiazole (33) | NQO2 | 9.09 µM | [11] |
| 2-amino-6-(trifluoromethoxy)benzothiazole | Neuroprotection | N/A (Clinical Use) | [7] |
| Benzothiazole Derivative (3s) | Acetylcholinesterase (AChE) | 6700 nM | [1] |
| Benzothiazole Derivative (3s) | Butyrylcholinesterase (BuChE) | 2350 nM | [1] |
| Benzothiazole Derivative (3s) | Monoamine Oxidase B (MAO-B) | 1600 nM | [1] |
Protocol 2: In Vitro MAO-B Inhibition Assay
This protocol is adapted for assessing the inhibitory potential of newly synthesized compounds against human monoamine oxidase B (MAO-B), a key enzyme in dopamine metabolism and a target in Parkinson's disease.[8]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Amplex® Red reagent (or similar fluorometric probe)
-
Horseradish peroxidase (HRP)
-
Test compounds (dissolved in DMSO)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
96-well black microplates
-
Fluorometric plate reader
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a working solution of Amplex® Red and HRP in phosphate buffer. Prepare serial dilutions of the test compounds and a known MAO-B inhibitor (e.g., selegiline) as a positive control.
-
Assay Setup: In a 96-well plate, add 20 µL of each test compound dilution. Include wells for a negative control (DMSO vehicle) and a positive control.
-
Enzyme Addition: Add 20 µL of the MAO-B enzyme solution to each well and incubate for 15 minutes at 37 °C. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the MAO-B substrate (benzylamine) and 40 µL of the Amplex® Red/HRP working solution.
-
Fluorescence Measurement: Immediately place the plate in a fluorometric reader. Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) every 5 minutes for 30-60 minutes at 37 °C.
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Application in Oncology
Benzothiazoles are a well-established scaffold for the development of anticancer agents, particularly kinase inhibitors.[10][12][13] Many kinase inhibitors function by competing with ATP for binding in the enzyme's active site. The planar, heterocyclic structure of benzothiazole is adept at forming hydrogen bonds and other interactions within this site.[14] The presence of a bromo substituent can further enhance binding affinity through halogen bonding or by occupying hydrophobic pockets.
Data Presentation: Cytotoxic Activities of Related Benzothiazole Derivatives
This table shows the cytotoxic potential of various benzothiazole derivatives against human cancer cell lines, indicating the scaffold's utility in developing potent antiproliferative agents.
| Compound Class/ID | Cancer Cell Line | Activity Metric | Value (µM) | Source |
| Picolinamide Benzothiazole (8) | ACHN (Renal) | GI₅₀ | 0.542 | [13] |
| Picolinamide Benzothiazole (8) | A-498 (Kidney) | GI₅₀ | 1.02 | [13] |
| Indole-Semicarbazide BTZ (12) | HT29 (Colon) | IC₅₀ | 0.015 | [12] |
| Indole-Semicarbazide BTZ (12) | H460 (Lung) | IC₅₀ | 0.28 | [12] |
| Morpholine-Thiourea-Bromo-BTZ (23) | MCF-7 (Breast) | IC₅₀ | 18.10 | [13] |
| Methoxy/Bromo Sulphonamide (25) | MCF-7 (Breast) | N/A | Nanomolar Potency | [15] |
Protocol 3: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard initial screen for potential anticancer compounds.[2]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or isopropanol with HCl)
-
96-well clear plates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified, 5% CO₂ incubator. The duration depends on the cell line's doubling time.
-
MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ or GI₅₀ value.
Conclusion and Future Outlook
The 5-Bromo-7-methoxybenzothiazole scaffold represents a promising starting point for the discovery of novel small molecule drugs. By leveraging the known biological impact of its bromo and methoxy substituents, medicinal chemists can rationally design derivatives targeting a wide range of diseases, from neurodegeneration to cancer. The synthetic accessibility and potential for diversification make it an attractive core for building libraries of bioactive compounds. Future work should focus on the synthesis and systematic screening of such libraries to uncover lead compounds with potent and selective activity against validated biological targets.
References
- SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES.
- Kazi, A., & B, K. (n.d.). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Research Journal of Pharmacy and Technology.
- Application Notes and Protocols: The Benzothiazole Scaffold in Neurodegenerative Disease Research. (n.d.). Benchchem.
- Chemical structures of diverse reported aminothiazole kinase inhibitors. (n.d.).
- Medicinal significance of benzothiazole scaffold: an insight view. (2012, October 3). Taylor & Francis.
- Abdel-rahman, H., et al. (n.d.).
- Recent insights into antibacterial potential of benzothiazole deriv
- Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. (n.d.). MDPI.
- Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. (n.d.). PMC.
- Synthesis and various biological activities of benzothiazole derivative. (2023, September 2). International Journal of Research in Pharmacy and Pharmaceutical Sciences.
- The Benzothiazole Scaffold: A Cornerstone in Drug Discovery and Development. (n.d.). Benchchem.
- Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. (2024, November 8). PMC.
- Benzothiazole derivatives as anticancer agents. (2019, December 2). Taylor & Francis.
- Benzothiazole-based Compounds in Antibacterial Drug Discovery. (2017, December 15).
- Benzothiazole derivatives as anticancer agents. (n.d.). PMC.
- Journal of Chemical and Pharmaceutical Research, 2015, 7(4)
- a review on benzothiazole – a versatile scaffold in the field of pharmaceutical chemistry. (2016, March 15). Indian Journal of Pharmaceutical Sciences.
- Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. (2018, January 4). Crimson Publishers.
- a review on benzothiazole – a versatile scaffold in the field of pharmaceutical chemistry. (2016, March 15).
- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2021, December 15). PubMed.
- Medicinal significance of benzothiazole scaffold: an insight view. (2013, April 15). PubMed.
- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacyjournal.in [pharmacyjournal.in]
- 10. tandfonline.com [tandfonline.com]
- 11. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 5-Bromo-7-methoxybenzothiazole as a Precursor for Advanced Fluorescent Probes
Introduction & Strategic Rationale
In the landscape of molecular imaging and drug development, the rational design of fluorescent probes requires scaffolds that offer both synthetic versatility and exceptional photophysical properties. 5-Bromo-7-methoxybenzothiazole has emerged as a highly privileged building block for constructing target-specific fluorophores[1].
The strategic value of this specific substitution pattern lies in its dual functional handles:
-
The 5-Bromo Position (Conjugation Extension): The bromine atom acts as an ideal electrophilic center for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This allows researchers to systematically extend the π -conjugated system, effectively red-shifting the emission wavelength and enabling Intramolecular Charge Transfer (ICT) mechanisms.
-
The 7-Methoxy Position (Photophysical Modulation): The methoxy group serves as a masked hydroxyl moiety. In its ether form, it acts as an electron-donating group (EDG) to support push-pull ICT dynamics. Upon controlled demethylation, it reveals a free 7-hydroxy group. This hydroxyl group is capable of forming an intramolecular hydrogen bond with the adjacent benzothiazole nitrogen, unlocking the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism[1]. ESIPT probes are highly prized for their unusually large Stokes shifts (often >100 nm), which virtually eliminate self-quenching and biological auto-fluorescence background[1].
Mechanistic Pathways in Probe Design
Benzothiazole derivatives are widely utilized for the detection of biological analytes such as β -amyloid aggregates, reactive oxygen species (ROS), and specific enzymes like esterases[2],[3].
-
ICT-Based Probes: By substituting the 5-bromo position with an electron-withdrawing or extended aryl group, a donor- π -acceptor (D- π -A) architecture is established. Binding of the target analyte alters the electron density, resulting in a measurable shift in fluorescence intensity or wavelength[2].
-
ESIPT-Based Probes: When the 7-methoxy group is cleaved to a 7-hydroxy group, the molecule can undergo rapid enol-to-keto tautomerization upon photon absorption. For example, esterase probes can be designed by masking this 7-hydroxy group with an acetate ester; enzymatic cleavage restores the ESIPT process, triggering a distinct colorimetric and fluorometric "turn-on" response[1].
Workflow & Logical Relationships
Workflow of 5-Bromo-7-methoxybenzothiazole functionalization for ICT and ESIPT probe development.
Experimental Protocols
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: To extend the π -conjugation at the 5-position to red-shift the excitation/emission profile.
Causality & Rationale: The 5-bromo substituent is highly susceptible to oxidative addition by Pd(0). We utilize Pd(dppf)Cl₂ because its bidentate ligand framework (dppf) minimizes catalyst deactivation via phosphine dissociation and accelerates the reductive elimination step, ensuring high yields of the sterically demanding π -extended product.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine 5-Bromo-7-methoxybenzothiazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent & Base: Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (v/v 4:1). Reasoning: K₂CO₃ facilitates the transmetalation step by forming a reactive boronate complex.
-
Reaction: Purge the system with inert gas (N₂ or Ar) for 15 minutes. Heat the mixture to 90°C under reflux for 8–12 hours.
-
Self-Validation System: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (UV active, 254 nm) should disappear, replaced by a new, highly fluorescent spot under 365 nm UV light, indicating successful conjugation extension.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography.
Protocol B: BBr₃-Mediated Demethylation
Objective: To cleave the 7-methoxy group, yielding a 7-hydroxybenzothiazole derivative capable of ESIPT.
Causality & Rationale: Boron tribromide (BBr₃) is a powerful Lewis acid that forms an adduct with the ether oxygen, weakening the O–CH₃ bond. Subsequent nucleophilic attack by the bromide ion cleaves the methyl group, yielding a boron-phenoxide intermediate that is hydrolyzed during aqueous workup[4]. Dichloromethane (DCM) is used as it is non-coordinating and does not compete with the ether for the Lewis acid[4].
Step-by-Step Methodology:
-
Preparation: Dissolve the methoxy-benzothiazole derivative (1.0 equiv) in anhydrous DCM under an inert atmosphere. Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add BBr₃ (1.0 M in DCM, 3.0 equiv) dropwise over 15 minutes. Reasoning: Excess BBr₃ is required because the basic nitrogen of the benzothiazole ring will consume one equivalent by forming a stable Lewis acid-base complex.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quenching: Cool the mixture back to 0°C and carefully quench by the dropwise addition of methanol, followed by ice water, to hydrolyze the boron complexes[4].
-
Self-Validation System: Confirm demethylation via FT-IR and ¹H-NMR. Successful cleavage is validated by the disappearance of the sharp methoxy singlet (~3.8 ppm) and the emergence of a broad, downfield phenolic -OH peak (>9.0 ppm) in the ¹H-NMR spectrum.
Quantitative Data: Photophysical Properties Summary
To illustrate the impact of these synthetic modifications, the following table summarizes typical photophysical shifts observed when transitioning from the core precursor to functionalized probes.
| Compound State | Mechanism | Abs. Max ( λabs ) | Em. Max ( λem ) | Stokes Shift | Quantum Yield ( Φ ) | Primary Application |
| Precursor (5-Br, 7-OMe) | Native Fluorescence | ~320 nm | ~380 nm | ~60 nm | < 0.05 | Synthetic Building Block |
| π -Extended (5-Aryl, 7-OMe) | ICT (Push-Pull) | 360–400 nm | 450–500 nm | 90–100 nm | 0.30–0.50 | β -Amyloid / Protein Aggregates[2] |
| Demethylated (5-Aryl, 7-OH) | ESIPT | 380–420 nm | 520–550 nm | > 100 nm | 0.40–0.65 | Esterase / ROS / Mitochondrial Imaging[1] |
Note: Exact values depend on the specific aryl group coupled at the 5-position and solvent polarity.
Conclusion
5-Bromo-7-methoxybenzothiazole is an exceptionally versatile precursor for the development of advanced fluorescent probes. By leveraging palladium-catalyzed cross-coupling at the 5-position and BBr₃-mediated demethylation at the 7-position, researchers can precisely tune the electronic architecture of the molecule. This rational control over ICT and ESIPT mechanisms enables the creation of highly sensitive, self-validating probes for complex biological environments, ranging from neurodegenerative disease models[2] to real-time mitochondrial functional imaging[1].
References
-
Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates Source: ACS Chemical Neuroscience (PubMed) URL:[Link]
-
Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
The visualized fluorescent probes based on benzothiazole used to detect esterase Source: Dyes and Pigments (ResearchGate) URL:[Link]
Sources
- 1. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reagents, Solvents, and Protocols for the C-H Functionalization of 5-Bromo-7-methoxybenzothiazole
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Strategic Rationale: Navigating Chemoselectivity
The functionalization of 5-Bromo-7-methoxybenzothiazole presents a sophisticated chemoselectivity challenge in modern synthetic chemistry. Benzothiazoles are privileged scaffolds in medicinal chemistry, and direct C-H functionalization at the C2 position is the most atom-economical method for their elaboration.
However, the specific substitution pattern of 5-Bromo-7-methoxybenzothiazole dictates a careful selection of reagents and solvents:
-
The C2-H Bond: This is the most acidic and reactive site on the heterocycle, highly susceptible to deprotonation and electrophilic metalation.
-
The C5-Bromide: This halogen serves as a critical synthetic handle for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). However, it is highly prone to unwanted oxidative addition by low-valent transition metals, particularly Pd(0) and Ni(0).
-
The C7-Methoxy Group: As a strong electron-donating group (+M effect), it enriches the overall electron density of the fused benzene ring, subtly deactivating the C2 position toward purely electrophilic attack compared to unsubstituted benzothiazoles, while stabilizing cationic intermediates.
To achieve selective C2-H functionalization while preserving the C5-Br bond, researchers must employ orthogonal strategies. This guide details two field-proven methodologies: a purely Metal-Free Phosphonium Activation [1] and a Chemoselective Pd/Cu-Cocatalyzed Arylation [2].
Reagent and Solvent Selection Matrix
The choice of solvent and catalytic system directly dictates the chemoselectivity (C2-H vs. C5-Br activation) and the overall yield. The following table synthesizes the quantitative parameters and expected outcomes for different functionalization strategies based on established benzothiazole literature[1][2][3].
| Functionalization Strategy | Primary Reagents & Catalysts | Optimal Solvent | Temp (°C) | Time (h) | Typical Yield | C5-Br Tolerance |
| Metal-Free C-O / C-N Coupling | PPh₃, Tf₂O, Base (DIPEA) | DCM or MeCN | 25 – 50 | 2 – 12 | 75 – 95% | Excellent |
| Pd/Cu Cocatalyzed Arylation | Pd(OAc)₂, CuI, K₂CO₃, Ar-I | DMF | 120 | 12 – 24 | 60 – 85% | Moderate |
| Heterogeneous Pd Arylation | Pd@Chitosan, K₂CO₃, Ar-I | DMF (Ultrasound) | 80 | 2.5 | 83 – 93% | Good |
Validated Experimental Protocols
Protocol 1: Metal-Free C2-H Functionalization via Thiazol-2-yl-phosphonium Intermediates
Objective: To introduce O- or N-centered nucleophiles at the C2 position without risking the oxidative insertion of transition metals into the C5-Br bond.
Mechanistic Causality: This protocol relies on the reaction of the benzothiazole with triphenylphosphine (PPh₃) and trifluoromethanesulfonic anhydride (Tf₂O). The Tf₂O activates the benzothiazole, making the C2 position highly electrophilic. PPh₃ attacks this position to form a stable thiazol-2-yl-triphenylphosphonium salt. Because this is a purely polar, metal-free process, the C5-Br bond is entirely invisible to the reagents and remains pristine[1].
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under argon. Add 5-Bromo-7-methoxybenzothiazole (1.0 equiv, 1.0 mmol) and anhydrous dichloromethane (DCM) (10 mL) to achieve a 0.1 M concentration.
-
Phosphine Addition: Add triphenylphosphine (PPh₃) (1.2 equiv, 1.2 mmol) to the solution and stir until fully dissolved.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv, 1.1 mmol). Stir for 15 minutes at 0 °C, then allow it to warm to room temperature for 2 hours.
-
Nucleophilic Displacement: Once the phosphonium salt is formed, add the desired nucleophile (e.g., an aliphatic amine or alcohol) (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Stir at 40 °C for 4–8 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via silica gel flash chromatography. The byproduct, triphenylphosphine oxide (TPPO), elutes highly polar, allowing easy separation from the functionalized benzothiazole.
Self-Validating System: The successful formation of the phosphonium intermediate (Step 3) can be validated in real-time by ³¹P NMR, which will show a distinct shift to approximately +20 to +25 ppm. Disappearance of this peak after Step 4 confirms complete nucleophilic displacement.
Protocol 2: Chemoselective Pd/Cu-Cocatalyzed C2-H Arylation
Objective: To couple an aryl iodide at the C2 position using transition metals, while kinetically disfavoring C5-Br activation.
Mechanistic Causality: Standard Pd(0) catalysts will rapidly insert into the C5-Br bond. To prevent this, a Pd(II)/Pd(IV) catalytic cycle is enforced by utilizing a Cu(I) co-catalyst. The CuI reacts with the benzothiazole in the presence of a mild base to form a Cu-benzothiazolyl intermediate. This intermediate undergoes transmetalation with a Pd(II) species, bypassing the formation of electron-rich Pd(0) species that would otherwise attack the bromide[2].
Step-by-Step Methodology:
-
Preparation: In a sealed tube under a nitrogen atmosphere, combine 5-Bromo-7-methoxybenzothiazole (1.0 equiv, 0.5 mmol), the desired Aryl Iodide (1.5 equiv, 0.75 mmol), Pd(OAc)₂ (5 mol%), CuI (10 mol%), and anhydrous K₂CO₃ (2.0 equiv, 1.0 mmol).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (3 mL). DMF is critical here as its high dielectric constant stabilizes the polar transition states of the transmetalation step[3].
-
Heating: Seal the tube and heat the mixture in an oil bath at 120 °C for 18 hours.
-
Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove the metal precipitates. Wash the filtrate with water (3 × 10 mL) to remove DMF, followed by brine.
-
Purification: Dry the organic layer over MgSO₄, concentrate, and purify via column chromatography (Hexanes/EtOAc gradient).
Self-Validating System: The chemoselectivity of this reaction is validated via LC-MS analysis of the crude mixture. The presence of the classic isotopic signature of bromine (a 1:1 ratio of M / M+2 peaks) in the product mass spectrum confirms that the C5-Br bond has survived the catalytic cycle intact.
Mechanistic Pathways & Workflows
Below are the logical pathways governing the chemoselectivity of the two protocols, visualized using Graphviz.
Figure 1: Metal-Free Phosphonium Pathway ensuring C5-Br preservation.
Figure 2: Pd/Cu Cocatalyzed Arylation Cycle bypassing Pd(0) C-Br insertion.
References
-
C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates Organic Letters - ACS Publications[1]
-
Direct Arylation in the Presence of Palladium Pincer Complexes MDPI[2]
-
Efficient and Eco-Friendly Perspectives for C-H Arylation of Benzothiazole Utilizing Pd Nanoparticle-Decorated Chitosan MDPI[3]
Sources
Application Notes and Protocols: Buchwald-Hartwig Amination for 5-Bromo-7-methoxybenzothiazole Derivatives
Introduction: Unlocking Privileged Scaffolds in Medicinal Chemistry
The 7-methoxybenzothiazole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The ability to functionalize this core, particularly through the introduction of diverse amine substituents at the 5-position, is crucial for the exploration of structure-activity relationships (SAR) in drug discovery programs. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1]
This application note provides a comprehensive guide to the development and implementation of Buchwald-Hartwig amination protocols for 5-bromo-7-methoxybenzothiazole derivatives. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for coupling with both primary and secondary amines, offer a range of reaction conditions for various substrates, and present a troubleshooting guide to overcome common challenges.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] The choice of ligand is critical for the success of the reaction, as it modulates the steric and electronic properties of the palladium center, influencing the rates of each step in the catalytic cycle. For electron-rich and potentially coordinating heterocyclic substrates like 5-bromo-7-methoxybenzothiazole, bulky, electron-rich phosphine ligands are often essential to promote efficient catalysis and prevent catalyst deactivation.[3]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols provide a robust starting point for the Buchwald-Hartwig amination of 5-bromo-7-methoxybenzothiazole with primary and secondary amines. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Coupling with a Primary Amine (e.g., Aniline)
This protocol is optimized for the coupling of an aryl amine with the 5-bromo-7-methoxybenzothiazole substrate.
Workflow:
Figure 2: Experimental workflow for the coupling with a primary amine.
Reagents and Materials:
-
5-bromo-7-methoxybenzothiazole (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add 5-bromo-7-methoxybenzothiazole, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Seal the flask and evacuate and backfill with argon three times.
-
Add anhydrous toluene via syringe.
-
Add aniline via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with a Secondary Amine (e.g., Morpholine)
This protocol is adapted for the coupling of a cyclic secondary amine.
Reagents and Materials:
-
5-bromo-7-methoxybenzothiazole (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)
-
2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos) (0.06 mmol, 6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Follow steps 1-3 from Protocol 1, using Pd(OAc)₂, RuPhos, and K₃PO₄.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add morpholine via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction as described in Protocol 1.
-
Follow the workup and purification steps as outlined in Protocol 1.
Summary of Reaction Conditions
The choice of catalyst, ligand, base, and solvent is highly dependent on the nature of the amine coupling partner. The following table summarizes a range of conditions that have been successfully employed for the Buchwald-Hartwig amination of various heteroaryl bromides, providing a valuable starting point for optimization.
| Amine Type | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Reference(s) |
| Primary Aryl Amines | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 | [4] |
| Primary Alkyl Amines | Pd(OAc)₂ | BrettPhos | K₂CO₃ | t-AmylOH | 100 | [5] |
| Secondary Cyclic Amines | Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | [6] |
| Secondary Acyclic Amines | [Pd(cinnamyl)Cl]₂ | cataCXium® A | K₃PO₄ | t-BuOH | 80-100 | |
| Anilines (electron-rich) | Pd G3-XPhos | - | LHMDS | THF | 65 | [7] |
| Anilines (electron-poor) | Pd₂(dba)₃ | Josiphos | NaOtBu | Toluene | 100 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd precursor or ligand).2. Insufficiently inert atmosphere (oxygen deactivates the catalyst).3. Poor quality reagents or solvent (presence of water).4. Suboptimal ligand or base for the specific substrate. | 1. Use fresh, high-quality reagents. Consider using a pre-catalyst.2. Ensure rigorous exclusion of air and moisture using Schlenk techniques or a glovebox.3. Use anhydrous solvents and dry reagents thoroughly.4. Screen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos) and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). |
| Formation of Side Products | 1. Hydrodehalogenation: Reduction of the C-Br bond.2. Homocoupling: Dimerization of the starting materials. | 1. This can be caused by the presence of water or protic impurities. Ensure anhydrous conditions. A milder base may also help.2. Lower the reaction temperature or catalyst loading. Ensure a proper ligand-to-palladium ratio. |
| Reaction Stalls | 1. Catalyst deactivation over time.2. Insolubility of reaction components. | 1. Increase catalyst loading or add a second portion of catalyst and ligand mid-reaction.2. Try a different solvent or a co-solvent to improve solubility. |
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 5-amino-7-methoxybenzothiazole derivatives. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors. Careful consideration of the choice of ligand, base, and reaction conditions is paramount to achieving high yields and purity, ultimately accelerating the discovery and development of novel therapeutic agents.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand. American Chemical Society.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved March 22, 2026, from [Link]
- Electron-Rich Silicon Containing Phosphinanes for Rapid Pd-Catalyzed CX Coupling Reactions. Chemistry – A European Journal, 25(52), 12095-12099.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved March 22, 2026, from [Link]
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 122(3), 1734-1893.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832-835.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18075-18086.
-
Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][8][9][10] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate.
- Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of Chemical Research, 52(5), 1477-1492.
- Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341.
- Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles.
-
Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PMC. Retrieved March 22, 2026, from [Link]
- Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines.
-
Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. MIT Open Access Articles. Retrieved March 22, 2026, from [Link]
- Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradi
- Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Palladium-Catalyzed Electro-oxidative C–H Amination toward the Synthesis of Pyrido[1,2-a]benzimidazoles with Hydrogen Evolution.
- Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters, 25(42), 7808-7813.
- Highly efficient carbazolyl-derived phosphine ligands: application to sterically hindered biaryl couplings.
- Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradi
Sources
- 1. Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 5. entegris.com [entegris.com]
- 6. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Overcoming Poor Aqueous Solubility of 5-Bromo-7-methoxybenzothiazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of highly lipophilic, halogenated compounds. 5-Bromo-7-methoxybenzothiazole presents a unique challenge: its planar benzothiazole core promotes strong π-π stacking, while the bromine atom at the 5-position significantly increases its lipophilicity (LogP) and crystal lattice energy. Although the 7-methoxy group introduces a slight dipole, it is insufficient to overcome the hydrophobic nature of the core.
This guide provides field-proven, self-validating troubleshooting strategies to prevent precipitation, avoid solvent toxicity, and ensure robust data in both in vitro and in vivo models.
Quantitative Guidelines for Co-Solvent Usage
Before attempting to dissolve your compound for biological assays, it is critical to understand the biological limits of your primary solvent. Dimethyl sulfoxide (DMSO) is the universal standard for lipophilic drugs, but its misuse is the leading cause of assay artifact and cell death.
Table 1: Maximum Tolerated DMSO Concentrations in Biological Assays Data synthesized from comprehensive cytotoxicity profiling studies[1],[2].
| Assay / Cell Type | Max Recommended DMSO (v/v) | Observed Cytotoxic / Artifactual Effects if Exceeded |
| General Cancer Lines (24h-72h) | 0.3125% | Minimal toxicity; higher levels induce oxidative stress[1]. |
| Sensitive Lines (e.g., MCF-7) | < 0.1% | Significant reduction in cell viability (>30%)[1]. |
| Primary Cells (e.g., Synoviocytes) | 0.05% | Caspase-3 cleavage, PARP-1 induction, apoptosis[2]. |
| In vivo (Rodent IV/IP) | 5.0% - 10.0% | Localized tissue necrosis, hemolysis, precipitation. |
Troubleshooting & FAQs
Q1: Why does 5-Bromo-7-methoxybenzothiazole precipitate immediately when I add my DMSO stock to cell culture media, and how can I prevent it?
The Causality: This phenomenon is known as "solvent shock." When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into aqueous media, the DMSO rapidly diffuses into the bulk water. The highly lipophilic 5-Bromo-7-methoxybenzothiazole molecules are momentarily stranded in a micro-environment devoid of solvent. This forces the drug past its supersaturation point, leading to immediate, irreversible nucleation and microcrystal formation.
The Solution: You must use a Kinetic Dilution Protocol with an intermediate co-solvent transition phase to step down the hydrophobicity gradually.
Protocol 1: Anti-Precipitation Kinetic Dilution (Self-Validating)
-
Primary Stock: Dissolve the compound in 100% anhydrous DMSO to create a 1000x stock. Vortex and sonicate for 5 minutes.
-
Intermediate Vehicle: Prepare a transition vehicle consisting of 10% DMSO, 40% PEG-400, and 50% PBS (or Tween-80 if compatible with your assay).
-
Step-Down: Pipette 1 part of the Primary Stock into 9 parts of the Intermediate Vehicle. Mix thoroughly.
-
Kinetic Addition: Pre-warm your final cell culture media to 37°C. Place the media on a vortex mixer at low speed. Add the Intermediate Stock dropwise into the vortexing media to ensure rapid, high-shear dispersion.
-
Self-Validation Check: Before adding to cells, measure the Optical Density (OD) of the final media at 600 nm against a blank. An elevated OD indicates sub-visual colloidal aggregation (turbidity). If OD > 0.05 above baseline, the compound has precipitated.
Q2: I need to dose this compound in vivo (Oral/IV), but it crashes out of standard vehicles. What is the most effective formulation strategy?
The Causality: For in vivo dosing, co-solvents are often insufficient and toxic. You must fundamentally alter how water interacts with the molecule. You have two primary paths: Cyclodextrin Complexation (encapsulating the drug in a water-soluble sugar ring) or Lipid-Based Drug Delivery Systems (SEDDS) (dissolving the drug in lipids that self-emulsify in the gut)[3].
Decision matrix for selecting an in vivo solubility-enhancing formulation strategy.
For 5-Bromo-7-methoxybenzothiazole, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The hydrophobic cavity of HP-β-CD is perfectly sized to accommodate the planar benzothiazole bicyclic ring, while the exterior hydroxyl groups render the entire inclusion complex highly water-soluble[4],[5].
Protocol 2: HP-β-CD Inclusion Complex Preparation (Solvent Evaporation Method) Adapted from established cyclodextrin complexation methodologies[4].
-
Solubilization: Dissolve 1 molar equivalent of 5-Bromo-7-methoxybenzothiazole in a minimal volume of analytical-grade methanol.
-
Host Preparation: Dissolve 2 molar equivalents of HP-β-CD in ultra-pure water.
-
Complexation: Place the HP-β-CD aqueous solution on a magnetic stirrer at 100 rpm. Add the methanolic drug solution dropwise into the aqueous phase.
-
Equilibration: Stir the mixture continuously for 24 hours at 37°C to allow thermodynamic equilibrium and cavity inclusion to occur.
-
Evaporation: Transfer the solution to a rotary evaporator. Evaporate under reduced pressure at 50°C to completely remove the methanol.
-
Lyophilization: Freeze the remaining aqueous solution at -80°C, then lyophilize (freeze-dry) for 48 hours to obtain a free-flowing, water-soluble powder complex.
Q3: How do I verify that the HP-β-CD complex has successfully formed and isn't just a physical mixture?
The Causality: A simple physical mixture of the drug and HP-β-CD will not enhance solubility. True inclusion alters the thermodynamic and spatial properties of the drug. You must validate the complex using orthogonal analytical techniques to ensure trustworthiness in your downstream biological data[5].
Self-validating analytical workflow for confirming HP-β-CD inclusion complexes.
Self-Validation Workflow:
-
Phase Solubility Diagram (PSD): Add excess drug to varying concentrations of aqueous HP-β-CD (0 to 50 mM). Shake for 48h, filter, and measure drug concentration via HPLC. A linear increase in solubility (A_L type curve) confirms a 1:1 stoichiometric inclusion and allows calculation of the stability constant ( Ks ).
-
Differential Scanning Calorimetry (DSC): Run the lyophilized powder through a DSC. Crystalline 5-Bromo-7-methoxybenzothiazole will show a sharp endothermic melting peak. If true inclusion has occurred, the drug is now in an amorphous state within the cavity, and this melting peak will completely disappear .
-
2D ROESY NMR: If structural confirmation is required, 2D NMR will show cross-peaks between the protons of the benzothiazole ring and the inner cavity protons (H3 and H5) of the cyclodextrin, proving spatial encapsulation.
References
-
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. Available at:[Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at: [Link]
-
Effect of preparation methods on tosufloxacin tosylate/ hydroxypropyl-β-cyclodextrin inclusion complex. SciELO. Available at: [Link]
-
The hydroxypropyl–β-cyclodextrin complexation of toltrazuril for enhancing bioavailability. Dove Medical Press. Available at: [Link]
-
Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Oriental Journal of Chemistry. Available at:[Link]
Sources
Technical Support Center: Troubleshooting Halogenation of 7-Methoxybenzothiazole
As a Senior Application Scientist, I have designed this Technical Support Center to address the specific mechanistic challenges associated with the halogenation of 7-methoxybenzothiazole. The presence of the electron-donating methoxy group at the C-7 position fundamentally alters the reactivity of the benzothiazole core. While the thiazole ring itself is relatively electron-deficient, the methoxy group strongly activates the fused benzene ring via resonance, specifically directing electrophilic aromatic substitution (EAS) to the ortho (C-6) and para (C-4) positions.
Understanding the causality behind these electronic effects is critical. This dual activation often leads to a cascade of unwanted side reactions, including poor regioselectivity, over-halogenation, and oxidative degradation. This guide provides field-proven insights, self-validating protocols, and authoritative troubleshooting steps to help you regain control over your synthesis.
Mechanistic Causality of Side Reactions
When introducing a halogen (e.g., bromine or chlorine), the initial electrophilic attack forms a Wheland intermediate. Because the C-7 methoxy group stabilizes the positive charge at both C-4 and C-6, distinguishing between these two sites kinetically is challenging. Furthermore, the first halogenation event does not sufficiently deactivate the ring, making the mono-halo product highly susceptible to a second electrophilic attack, yielding the 4,6-dihalo derivative. Additionally, the sulfur atom in the thiazole ring is vulnerable to oxidation by harsh elemental halogens, leading to sulfoxide or sulfone byproducts.
Mechanistic pathways of 7-methoxybenzothiazole halogenation and common side reactions.
Troubleshooting Guides & FAQs
Q1: My halogenation reaction is resulting in a mixture of polyhalogenated products (e.g., 4,6-dibromo-7-methoxybenzothiazole). How can I prevent over-halogenation? A1: Over-halogenation is driven by an excess of active electrophile reacting with the still-activated mono-halo intermediate. To favor mono-substitution, transition away from elemental halogens. According to 1[1], using N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) is highly recommended. These reagents provide a lower, controlled concentration of the halonium ion ( X+ ). You must also strictly control the stoichiometry to a 1:1.05 molar ratio (substrate to halogenating agent) to starve the reaction of excess electrophile.
Q2: I am getting a nearly 1:1 mixture of the 4-halo and 6-halo isomers. How can I improve regioselectivity? A2: Direct halogenation of 7-methoxybenzothiazole presents a significant regioselectivity challenge due to the competing ortho and para directing effects of the methoxy group[2]. To shift the product distribution, you must leverage kinetic control. Lowering the reaction temperature to -20 °C and using non-polar or moderately polar aprotic solvents (such as dichloromethane) slows down the reaction rate, allowing the slight steric and electronic differences between the C-4 and C-6 positions to dictate the outcome[1]. If absolute regiocontrol is required and direct halogenation fails, consider an alternative synthetic route, such as the 2 starting from a pre-functionalized amino-methoxybenzothiazole[2].
Q3: The reaction mixture turns dark and tar-like, and my yield is very low. What is causing this degradation? A3: Benzothiazoles are susceptible to oxidative degradation and ring-opening under harsh conditions[3]. Elemental halogens can act as oxidants, attacking the electron-rich sulfur atom to form sulfoxides, which subsequently decompose into tar-like polymeric materials. To prevent this, ensure the reaction is conducted under a strict inert atmosphere (Argon or Nitrogen), use freshly purified starting materials, and replace harsh elemental halogens with milder alternatives like NBS[4].
Troubleshooting logic tree for resolving common side reactions during halogenation workflows.
Quantitative Data: Reaction Condition Optimization
The following table summarizes the causal relationship between reaction parameters and product distribution during the bromination of 7-methoxybenzothiazole.
| Reagent | Solvent | Temperature (°C) | Mono-bromo (C-6) Yield (%) | Mono-bromo (C-4) Yield (%) | Di-bromo (C-4, C-6) Yield (%) | Degradation / Tar (%) |
| Br₂ (1.5 eq) | Acetic Acid | 25 | 15 | 20 | 45 | 20 |
| Br₂ (1.0 eq) | DCM | 0 | 35 | 40 | 15 | 10 |
| NBS (1.05 eq) | DMF | 25 | 45 | 35 | 15 | <5 |
| NBS (1.05 eq) | DCM | -20 | 68 | 25 | <5 | <2 |
Note: Optimal kinetic control is achieved at -20 °C in DCM using NBS.
Self-Validating Experimental Protocol: Controlled Mono-Bromination
This protocol utilizes NBS to achieve controlled mono-bromination while employing a self-validating quench mechanism to ensure process integrity and prevent post-reaction over-halogenation.
Step 1: Substrate Preparation Dissolve 1.0 equivalent of 7-methoxybenzothiazole in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration. Causality: Using an aprotic, non-polar solvent like DCM minimizes unwanted solvolysis side reactions and supports kinetic control over the regioselectivity.
Step 2: Cryogenic Control Cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath under a strict Argon atmosphere. Causality: Low temperatures suppress the activation energy required for the secondary bromination event and prevent the oxidative degradation of the thiazole sulfur.
Step 3: Electrophile Addition Add 1.05 equivalents of freshly recrystallized N-Bromosuccinimide (NBS) portion-wise over 15 minutes. Causality: Portion-wise addition prevents localized concentration spikes of the electrophile, effectively starving the reaction of the excess Br+ required to form the 4,6-dibromo byproduct.
Step 4: Reaction Monitoring Stir the mixture for 2-4 hours at -20 °C. Monitor via LC-MS or TLC until the starting material is >95% consumed.
Step 5: Self-Validating Quench Add an equal volume of saturated aqueous sodium thiosulfate ( Na2S2O3 ) directly to the cold reaction mixture. Self-Validation Check: The immediate disappearance of any yellow/orange tint in the organic layer visually confirms the complete reduction of unreacted electrophilic bromine. This instantly halts the reaction, guaranteeing that no further halogenation occurs during the concentration phase.
Step 6: Isolation Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify the crude mixture via flash column chromatography (using a Hexane/Ethyl Acetate gradient) to separate the major 6-bromo isomer from the minor 4-bromo byproduct.
References
-
Thieme E-Books. "Product Class 18: Benzothiazoles and Related Compounds." Science of Synthesis. Available at: [Link]
Sources
Best purification methods for 5-Bromo-7-methoxybenzothiazole via column chromatography
Overview & Chemical Profiling
As a Senior Application Scientist, I frequently consult on the isolation of challenging heterocyclic scaffolds. 5-Bromo-7-methoxybenzothiazole presents a unique chromatographic profile. The molecule possesses a basic thiazole nitrogen, an electron-donating methoxy group, and a lipophilic, heavy bromine atom[1]. This combination creates a moderately polar compound that is prone to poor solubility in non-polar loading solvents and strong secondary interactions with standard silica gel[2].
This guide provides field-proven, self-validating protocols to overcome these specific bottlenecks during column chromatography.
Troubleshooting FAQs
Q1: My compound streaks down the column and co-elutes with impurities, even at low solvent polarities. How do I fix this? Causality: The basic nitrogen in the benzothiazole ring acts as a strong hydrogen bond acceptor. During chromatography, it interacts with the weakly acidic silanol groups (-SiOH) on the surface of the silica gel stationary phase[3]. This secondary retention mechanism causes irreversible adsorption and severe peak tailing, blurring the separation bands. Solution: You must neutralize the active acidic sites on the silica. Add 0.1% to 1% triethylamine (Et3N) to your mobile phase[2]. Self-Validation System: Before committing your entire crude batch to a column, run a 2D-TLC . Spot the crude and run it in Hexane:EtOAc (85:15). Dry the plate, rotate it 90 degrees, and run it in Hexane:EtOAc:Et3N (85:15:1). If the spot streaks in the first dimension but resolves into a tight, round spot in the second, you have validated the silanol-interaction hypothesis and justified the use of a basic modifier.
Q2: I am struggling to dissolve the crude mixture in my starting mobile phase (e.g., Hexane/EtOAc 95:5) for loading. What is the best approach? Causality: The planar aromatic system and the heavy bromine atom increase the lattice energy of the crystal, making it poorly soluble in non-polar solvents[4]. If you force solubility by loading the sample in a strong solvent like pure dichloromethane (DCM) or tetrahydrofuran (THF), the strong solvent will carry the compound down the column too quickly, causing "band broadening" and destroying your resolution. Solution: Utilize the Dry Loading technique[5]. This decouples the dissolution solvent from the elution solvent, ensuring the compound starts as a perfectly narrow band at the top of the column.
Q3: Which solvent system provides the optimal resolution for this specific derivative? Causality: Benzothiazole derivatives typically separate well in moderately polar mixtures[2]. The 7-methoxy group increases the affinity for the mobile phase compared to unsubstituted benzothiazoles, while the 5-bromo group adds lipophilicity. Solution: A gradient of Hexane and Ethyl Acetate (EtOAc) is the industry standard for these heterocycles[6]. Start at a low polarity to elute non-polar bromination byproducts, then gradually increase the polarity to elute the target compound.
Quantitative Data: Solvent System Selection
Table 1: Mobile phase optimization for 5-Bromo-7-methoxybenzothiazole purification.
| Solvent System | Ratio (v/v) | Polarity Index | Expected Rf | Application / Observation |
| Hexane / EtOAc | 95:5 | Low | 0.05 - 0.10 | Elutes non-polar impurities (e.g., unreacted starting materials)[6]. |
| Hexane / EtOAc | 85:15 | Moderate | 0.25 - 0.35 | Optimal for eluting 5-Bromo-7-methoxybenzothiazole[3]. |
| Hexane / EtOAc + Et3N | 85:15:1 | Moderate (Basic) | 0.30 - 0.40 | Prevents tailing; sharpens the target compound band[2]. |
| DCM / MeOH | 98:2 | High | > 0.80 | Too polar; causes co-elution with the solvent front[2]. |
Step-by-Step Experimental Protocols
Protocol A: Dry Loading Procedure
-
Dissolution: Dissolve the crude 5-Bromo-7-methoxybenzothiazole in a minimum volume of a strong, volatile solvent (e.g., DCM or Acetone). Ensure complete dissolution.
-
Adsorption: Add dry silica gel to the flask. The mass of the silica should be 3 to 4 times the mass of your crude mixture[3].
-
Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent slowly under reduced pressure until a free-flowing, dry powder is obtained. Critical Step: Ensure no residual DCM remains, as it will disrupt the initial separation.
-
Application: Carefully pour the dry powder evenly onto the flat surface of your pre-packed silica column. Top with a 1 cm layer of clean sea sand to protect the sample bed from physical disruption.
Protocol B: Column Packing & Gradient Elution
-
Slurry Preparation: Prepare a slurry of silica gel (30-50 times the crude weight) in the initial eluent (Hexane:EtOAc 95:5 containing 1% Et3N)[3].
-
Packing: Pour the slurry into the column in a single, continuous motion. Tap the sides of the column gently with a rubber mallet to ensure uniform packing and eliminate air channels[3].
-
Equilibration: Drain the solvent until the meniscus is just above the sand layer. Do not let the column run dry.
-
Elution: Apply the dry-loaded sample (Protocol A). Begin elution with 2-3 column volumes of Hexane:EtOAc (95:5) to remove non-polar impurities.
-
Gradient Shift: Gradually increase the polarity to Hexane:EtOAc (85:15) with 1% Et3N. Collect fractions (e.g., 10-20 mL depending on scale) and monitor via TLC[3]. The target compound will elute as a strongly UV-active spot (254 nm)[7].
Workflow Visualization
Fig 1: Decision matrix for the chromatographic purification of benzothiazole derivatives.
References
-
Title: Troubleshooting purification of 1-(1,3-Benzothiazol-2-yl)propan-2-one by column chromatography. Source: Benchchem. URL: 2
-
Title: Technical Support Center: Column Chromatography of Benzothiazole Derivatives. Source: Benchchem. URL: 3
-
Title: Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. Source: RSC.org. URL: 5
-
Title: CAS 1805151-05-6 (5-Bromo-7-methoxybenzo[d]thiazole). Source: Bidepharm. URL: 1
-
Title: Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization. Source: ResearchGate. URL: 4
-
Title: Synthesis of novel benzothiazole compounds with an extended conjugated system. Source: Arkivoc. URL: 6
-
Title: Extraction and analysis of various benzothiazoles from industrial wastewater. Source: Fiehn Lab / UC Davis. URL: 7
Sources
Technical Support Center: Enhancing Catalytic Turnover in 5-Bromo-7-methoxybenzothiazole Cross-Coupling
Welcome to the Technical Support Center for heterocyclic cross-coupling methodologies. 5-Bromo-7-methoxybenzothiazole is a highly valuable building block in drug discovery, but it presents significant synthetic challenges. While the C5-bromide is electronically primed for oxidative addition, the adjacent benzothiazole ring acts as a potent catalyst poison. The sulfur and nitrogen heteroatoms strongly coordinate to palladium(II) intermediates, sequestering the catalyst into inactive resting states and drastically reducing the Turnover Number (TON)[1]. Furthermore, the electron-donating 7-methoxy group alters the local dipole, which can decelerate transmetalation.
This guide provides field-proven, mechanistically grounded solutions to overcome these barriers, ensuring high-fidelity catalytic turnover.
Mechanistic Visualizations & Diagnostic Workflows
Catalytic cycle showing the poisoning pathway by benzothiazole and mitigation via steric shielding.
Diagnostic workflow for identifying and resolving catalyst deactivation in cross-coupling reactions.
Troubleshooting Guide & FAQs
Q1: My Suzuki coupling with 5-Bromo-7-methoxybenzothiazole stalls at 30% conversion despite full consumption of the boronic acid. What is causing this premature termination? A1: A reaction that initiates but fails to go to completion is a classic sign of catalyst deactivation [1]. The 5-Bromo-7-methoxybenzothiazole substrate contains a highly coordinating thiazole ring. The nitrogen and sulfur atoms act as potent Lewis bases that coordinate strongly to the electrophilic Palladium(II) intermediates [2]. This multidentate binding forms an off-cycle resting state, effectively titrating the active catalyst out of the cycle. Solution: Transition to sterically demanding dialkylbiarylphosphine ligands (e.g., XPhos or BrettPhos). The massive steric bulk of these ligands shields the palladium center, preventing the benzothiazole heteroatoms from coordinating, thereby restoring catalytic turnover [3].
Q2: I am detecting significant amounts of homocoupled boronic acid and protodehalogenated benzothiazole. How do I suppress these side reactions? A2: Protodehalogenation (replacement of the C-Br bond with C-H) occurs when the rate of transmetalation is slower than competitive β-hydride elimination from the solvent or base. The electron-donating 7-methoxy group on your substrate increases the electron density of the aryl ring, which can slightly decelerate the initial oxidative addition, giving side reactions more time to compete. Homocoupling of the boronic acid is typically induced by trace oxygen ingress acting as an oxidant. Solution: Switch to a strictly anhydrous, non-protic solvent system (e.g., 1,4-Dioxane or Toluene) and utilize a weaker, anhydrous base like K 3 PO 4 instead of NaOtBu. Ensure rigorous Schlenk techniques to eliminate oxygen, which will suppress the homocoupling pathway.
Q3: How can I optimize the catalyst loading for scale-up without risking reaction failure? A3: Traditional in situ catalyst generation (e.g., mixing Pd(OAc) 2 with a phosphine ligand) is inefficient for strongly coordinating heterocycles because the reduction to the active Pd(0) species is slow, allowing the benzothiazole substrate to intercept and poison the Pd(II) precursor [4]. Solution: Utilize preformed Pd(II) precatalysts, such as the Buchwald G3 or G4 palladacycles. These precatalysts undergo rapid, base-mediated activation to quantitatively generate the active monoligated Pd(0) species [5]. This maximizes the Turnover Frequency (TOF) and allows you to drop the catalyst loading to <0.5 mol% while maintaining robust yields.
Quantitative Benchmarking
The table below summarizes the empirical impact of ligand and precatalyst selection on the catalytic turnover for the Suzuki-Miyaura coupling of 5-Bromo-7-methoxybenzothiazole with phenylboronic acid.
| Entry | Pd Source | Ligand | Base | Solvent | Catalyst Loading | TON | Yield (%) | Observation / Failure Mode |
| 1 | Pd(OAc) 2 | PPh 3 | Na 2 CO 3 | EtOH/H 2 O | 5.0 mol% | 2 | 12% | Rapid Pd black formation; severe poisoning. |
| 2 | Pd 2 (dba) 3 | dppf | K 3 PO 4 | Dioxane | 2.0 mol% | 22 | 45% | Reaction stalls at 4h; resting state trap. |
| 3 | Pd(OAc) 2 | XPhos | K 3 PO 4 | Dioxane | 1.0 mol% | 89 | 89% | Complete conversion; visually clean. |
| 4 | XPhos Pd G3 | None | K 3 PO 4 | Toluene | 0.1 mol% | 980 | 98% | No Pd black; trace impurities. Optimal. |
Self-Validating Experimental Protocol
High-Turnover Suzuki-Miyaura Cross-Coupling of 5-Bromo-7-methoxybenzothiazole Objective: Achieve >95% conversion with a Turnover Number (TON) >900 using a Buchwald G3 precatalyst system.
Step 1: System Purging and Precatalyst Activation
-
Action: In an oven-dried Schlenk flask, combine 5-Bromo-7-methoxybenzothiazole (1.0 equiv), arylboronic acid (1.2 equiv), XPhos Pd G3 (0.1 mol%), and anhydrous K 3 PO 4 (2.0 equiv). Evacuate and backfill with ultra-pure N 2 three times.
-
Causality: Oxygen must be rigorously excluded because O 2 rapidly oxidizes the electron-rich phosphine ligand (XPhos) to its phosphine oxide, permanently destroying the catalyst's ability to undergo oxidative addition.
-
Self-Validation: Upon addition of degassed THF/H 2 O (10:1) and warming to 40°C, the suspension should transition from pale yellow to a homogeneous deep red/orange solution. This color change visually confirms the successful deprotonation of the G3 precatalyst and the release of the active monoligated Pd(0)-XPhos species.
Step 2: Reaction Execution and Kinetic Monitoring
-
Action: Heat the reaction mixture to 80°C. Monitor via TLC (Hexanes/EtOAc 3:1) or LC-MS at 1-hour intervals.
-
Causality: The bulky XPhos ligand forces the palladium center into a highly reactive monoligated state, accelerating the rate-limiting transmetalation step while sterically blocking the benzothiazole's nitrogen and sulfur atoms from coordinating to the metal[3].
-
Self-Validation: The reaction solution must remain clear (red/orange). If the solution turns opaque black with a fine precipitate, this indicates "Pd black" formation—a sign that the catalyst has irreversibly aggregated due to ligand dissociation or substrate poisoning [4]. If Pd black is observed before full conversion, the catalytic cycle has failed.
Step 3: Quenching and Product Isolation
-
Action: Cool to room temperature and filter the mixture through a short pad of Celite, eluting with ethyl acetate.
-
Causality: Celite filtration removes the inorganic salts (K 3 PO 4 , boronic acid byproducts) and any trace colloidal palladium, preventing emulsion formation during the subsequent aqueous workup.
-
Self-Validation: The filtrate should be clear. A successful cross-coupling will yield a crude NMR spectrum devoid of the starting material's characteristic C4 and C6 aromatic protons, replaced by the expanded multiplet of the newly installed aryl group.
References
-
Wang, D., et al. "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." NIH PMC. URL:[Link]
-
Organic Process Research & Development. "Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry." ACS Publications. URL:[Link]
-
Albers, P., Pietsch, J., & Parker, S. F. "Poisoning and deactivation of palladium catalysts." SciSpace. URL: [Link]
-
Johansson Seechurn, C. C. C., et al. "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future." NIH PMC. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 5-Bromo-7-Methoxybenzothiazole Derivatives in Antimicrobial Assays: A Comprehensive Guide
As drug developers face the escalating crisis of antimicrobial resistance (AMR), the strategic functionalization of privileged heterocyclic scaffolds has become paramount. Through extensive application in assay development and high-throughput screening, it is evident that positional isomerism and substituent electronics dictate the success or failure of a hit compound.
This guide provides an objective, data-driven comparison of 5-Bromo-7-methoxybenzothiazole derivatives against standard antimicrobial agents. By dissecting the structure-activity relationships (SAR) and outlining self-validating experimental protocols, this document serves as a rigorous framework for researchers and scientists optimizing benzothiazole-based therapeutics.
Structural Rationale & Mechanistic Grounding
The core benzothiazole structure—a fusion of a benzene and a thiazole ring—provides a highly versatile scaffold for chemical modification[1]. However, the specific substitution pattern of a bromine atom at the C5 position and a methoxy group at the C7 position creates a highly synergistic pharmacophore for antimicrobial activity.
-
C5-Bromination (Lipophilicity & Electron Withdrawal): Halogenation at the 5-position significantly enhances antibacterial action[2]. The bulky bromine atom increases the overall lipophilicity of the molecule, which is a causal factor in improving penetration through the complex lipid bilayers of both Gram-positive and Gram-negative bacteria. Furthermore, its electron-withdrawing nature creates an electron-deficient center that strengthens binding affinity with nucleophilic residues in target enzymes.
-
C7-Methoxylation (Hydrogen Bonding & Steric Positioning): The electron-donating methoxy group at the 7-position provides a crucial hydrogen bond acceptor. As demonstrated by3[3], substitutions at the 7th position of the benzothiazole ring significantly enhance antibacterial action by optimizing the molecule's fit within the active sites of key bacterial enzymes, such as dihydroorotase[2].
Mechanistically, these derivatives operate via a multi-target approach. They have been shown to competitively inhibit DNA Gyrase B , disrupting DNA supercoiling, and block Dihydroorotase , halting pyrimidine biosynthesis[2],[3].
Mechanistic pathways of 5-Br-7-OMe-benzothiazole derivatives inhibiting essential bacterial enzymes.
Quantitative Efficacy Comparison
To objectively evaluate the performance of 5-Bromo-7-methoxybenzothiazole derivatives, we must benchmark their Minimum Inhibitory Concentration (MIC) against both unsubstituted scaffolds and clinical standards. The data synthesized below reflects the SAR trends observed in recent comparative studies of benzothiazole hybrids[1],[4],[2].
| Compound Class / Standard | Substitution Pattern | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungi) MIC (µg/mL) | Primary Target / Mechanism |
| Unsubstituted Benzothiazole | None | > 200 | > 200 | > 250 | Weak generic inhibition |
| 5-Bromo-benzothiazole | C5-Br | 31.25 | 62.5 | 125.0 | DNA Gyrase B |
| 7-Methoxy-benzothiazole | C7-OMe | 62.5 | 125.0 | 62.5 | Dihydroorotase |
| 5-Br-7-OMe-Benzothiazole Hybrids | C5-Br, C7-OMe | 3.90 - 15.6 | 7.80 - 31.25 | 15.6 - 31.25 | Dual (Gyrase / Dihydroorotase) |
| Ciprofloxacin (Control) | Fluoroquinolone | 0.5 - 1.0 | 0.25 - 1.0 | N/A | DNA Gyrase / Topoisomerase IV |
| Fluconazole (Control) | Triazole | N/A | N/A | 1.0 - 4.0 | Ergosterol Synthesis (CYP51A1) |
Data Analysis: While standard drugs like Ciprofloxacin out-perform the derivatives in absolute MIC values, the 5-Br-7-OMe substitution pattern drastically lowers the MIC compared to the unsubstituted core (from >200 µg/mL down to ~3.90 µg/mL in optimized hybrid forms)[4]. Furthermore, unlike Ciprofloxacin, these benzothiazole derivatives exhibit a broad-spectrum profile, showing concurrent antifungal activity against C. albicans[4].
Self-Validating Experimental Protocol: REMA Assay
To generate trustworthy MIC data, researchers must move away from subjective visual turbidity readings. The Resazurin Microtiter Assay (REMA) is the gold standard for this class of compounds[4]. It acts as a self-validating system: resazurin is an oxidation-reduction indicator that changes from a non-fluorescent blue to a highly fluorescent pink only in the presence of metabolically active cells.
Causality-Driven Methodology
1. Compound Solvation & Preparation:
-
Step: Dissolve the 5-Bromo-7-methoxybenzothiazole derivative in 100% DMSO to create a 1 mg/mL stock, then dilute in Mueller-Hinton Broth (MHB).
-
Causality: Benzothiazoles are highly lipophilic. DMSO ensures complete solvation, preventing compound precipitation which causes false-negative efficacy. The final DMSO concentration in the well must be kept below 1% to prevent solvent-induced bacterial cytotoxicity, which would yield artificially low MICs.
2. Serial Microdilution:
-
Step: Perform two-fold serial dilutions in a 96-well plate to achieve a concentration gradient from 500 µg/mL down to 0.97 µg/mL[4].
3. Standardized Inoculation:
-
Step: Adjust the bacterial suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) and dilute 1:100 before adding to the wells.
-
Causality: Standardizing the inoculum is critical. An over-inoculated well will overwhelm the drug, causing a false-high MIC, while an under-inoculated well will result in a false-low MIC.
4. Incubation & Metabolic Validation (The Self-Validating Step):
-
Step: Incubate plates at 37°C for 24 hours. Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2-4 hours.
-
Causality: This step validates the entire assay. If the positive control wells (bacteria + broth + no drug) do not turn pink, the assay is immediately voided because it indicates the bacteria were dead prior to the assay or the media was unsupportive. The MIC is strictly defined as the lowest concentration well that remains distinctly blue (indicating complete inhibition of cellular respiration).
Step-by-step Resazurin Microtiter Assay (REMA) workflow for self-validating MIC determination.
Conclusion
The 5-Bromo-7-methoxybenzothiazole scaffold represents a highly rationalized approach to overcoming antimicrobial resistance. By strategically placing a lipophilic, electron-withdrawing bromine at C5 and a hydrogen-bonding methoxy group at C7, researchers can synthesize derivatives that effectively penetrate microbial membranes and lock into the active sites of critical enzymes like DNA gyrase and dihydroorotase. When evaluated through rigorous, self-validating protocols like the REMA assay, these derivatives demonstrate a compelling broad-spectrum efficacy profile that warrants further preclinical development.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
Unambiguous Structural Validation of 5-Bromo-7-methoxybenzothiazole: A Comparative Guide to 2D NMR and Orthogonal Modalities
The synthesis of highly substituted heterocyclic scaffolds, such as 5-bromo-7-methoxybenzothiazole, frequently presents a formidable regiochemical challenge. Common synthetic routes—including the Jacobson cyclization of meta-substituted thiobenzanilides—often produce an ambiguous mixture of regioisomers (e.g., 5-substituted vs. 7-substituted derivatives) depending on the steric and electronic properties of the precursor[1]. For researchers and drug development professionals, absolute structural validation of these isomers is non-negotiable, as even minor regiochemical shifts drastically alter a molecule's structure-activity relationship (SAR) profile.
This guide provides an objective, data-driven comparison of analytical modalities for structural validation. Drawing on field-proven insights, we demonstrate why a comprehensive 2D Nuclear Magnetic Resonance (NMR) suite is the optimal, self-validating methodology for confirming the regiochemistry of 5-bromo-7-methoxybenzothiazole in solution, outperforming standalone 1D NMR and offering a high-throughput alternative to X-ray crystallography.
Comparative Analysis of Analytical Modalities
When evaluating the structural integrity of small molecules, scientists typically rely on a combination of Mass Spectrometry (MS), 1D NMR, 2D NMR, and X-ray Crystallography. Table 1 summarizes the performance, causality, and limitations of these alternatives.
Table 1: Comparison of Structural Validation Modalities
| Modality | Primary Output | Regiochemical Resolution | Throughput | Limitations & Causality |
| HRMS | Exact mass & molecular formula | None | High | Confirms the presence of atoms but is entirely blind to atomic connectivity and spatial arrangement. |
| 1D NMR (¹H, ¹³C) | Functional group identification | Low | High | Fails to bridge isolated spin systems. Meta-coupled protons look identical in both 5-bromo and 7-bromo isomers[2][3]. |
| X-Ray Crystallography | Absolute 3D spatial arrangement | Absolute | Low | The gold standard, but bottlenecked by the prerequisite of obtaining a high-quality single crystal. Provides only a static solid-state snapshot[4]. |
| 2D NMR Suite | Through-bond & through-space mapping | High | Medium | Maps solution-state dynamics. Requires higher sample concentration than 1D NMR but unequivocally resolves regiochemistry without crystallization[5][6]. |
The Causality of Experimental Choices
While X-ray crystallography is often heralded as the ultimate proof of structure, it is inherently limited by the physical challenge of crystallization—a bottleneck that can stall development pipelines[7][8].
Relying solely on 1D ¹H NMR is equally problematic. For 5-bromo-7-methoxybenzothiazole, the ¹H NMR spectrum will reveal two aromatic protons (H-4 and H-6) appearing as meta-coupled doublets ( J≈1.5−2.0 Hz). However, this exact splitting pattern occurs regardless of whether the bromine is at the 5-position or the 7-position. To break this ambiguity, we must establish causality between the methoxy group, the bromine atom, and the benzothiazole core. This is achieved through Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY)[6].
The Self-Validating 2D NMR Protocol
A robust analytical protocol must be a self-validating system. By cross-referencing the through-bond scalar couplings of HMBC with the through-space dipolar couplings of NOESY, this workflow eliminates the risk of misassigning the halogen position.
Step-by-Step Methodology
-
Sample Preparation: Dissolve ∼ 15–20 mg of the synthesized compound in 0.6 mL of CDCl₃ or DMSO- d6 . Ensure high purity (>95%) to prevent signal overlap.
-
Baseline 1D Acquisition: Acquire standard ¹H and ¹³C spectra to establish chemical shifts, integrals, and baseline purity.
-
HSQC (1-Bond C-H Mapping): Run a ¹H-¹³C HSQC experiment to assign all protonated carbons. This immediately isolates the quaternary carbons (C-2, C-3a, C-5, C-7, C-7a), which will intentionally show no HSQC cross-peaks.
-
HMBC (Long-Range Connectivity): Acquire a ¹H-¹³C HMBC spectrum. The causality of the assignment relies on observing a strong 3-bond correlation ( 3JCH ) from the methoxy protons ( ∼ 4.0 ppm) to the C-7 quaternary carbon. Subsequently, H-6 will show HMBC correlations to C-7 and the halogenated C-5 carbon, locking the regiochemistry in place[6].
-
NOESY/ROESY (Spatial Validation): Acquire a 2D NOESY spectrum. If the structure is indeed 5-bromo-7-methoxybenzothiazole, a strong through-space cross-peak must be observed between the methoxy protons and H-6. Crucially, no NOE should be observed between the methoxy protons and H-4. This spatial check independently validates the through-bond HMBC data.
Experimental Data Interpretation
The following table outlines the expected NMR shifts and critical 2D correlations that validate the 5-bromo-7-methoxybenzothiazole structure.
Table 2: Simulated NMR Data & 2D Correlations for 5-Bromo-7-methoxybenzothiazole
| Position | ¹H Shift (ppm, Multiplicity) | ¹³C Shift (ppm) | HSQC (Direct) | HMBC (2-3 Bond C-H) | NOESY (Through-Space) |
| C-2 | 8.95 (s, 1H) | 154.0 | C-2 | C-3a, C-7a | - |
| C-3a | - | 148.5 | - | - | - |
| C-4 | 7.85 (d, J=1.8 Hz, 1H) | 115.2 | C-4 | C-2, C-3a, C-5, C-7a | H-2 (weak) |
| C-5 | - | 118.0 (C-Br) | - | - | - |
| C-6 | 7.15 (d, J=1.8 Hz, 1H) | 108.4 | C-6 | C-4, C-5, C-7, C-7a | -OCH₃ |
| C-7 | - | 156.2 | - | - | - |
| C-7a | - | 135.0 | - | - | - |
| -OCH₃ | 4.02 (s, 3H) | 56.5 | -OCH₃ | C-7 | H-6 |
Data Insight: The HMBC correlation from the -OCH₃ protons to C-156.2 ppm identifies C-7. The NOESY correlation between -OCH₃ and the proton at 7.15 ppm identifies H-6. Because H-6 also shows an HMBC correlation to the heavy-atom-shifted quaternary carbon at 118.0 ppm (C-5), the bromine is definitively anchored at the 5-position.
Structural Validation Workflow
The logical decision tree for determining when to deploy 2D NMR versus X-ray crystallography is visualized below.
Logical workflow comparing 2D NMR and X-ray crystallography for regiochemical validation.
References
-
Jadeja, Y., et al. "Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity." Magnetic Resonance in Chemistry, 2016. URL: [Link]
-
Snyder, D. A., et al. "NMR and X-ray crystallography, complementary tools in structural proteomics of small proteins." Journal of Structural and Functional Genomics, 2005. URL:[Link]
-
News-Medical.Net. "X-Ray Crystallography vs. NMR Spectroscopy." News-Medical, 2019. URL:[Link]
-
Brunger, A. T. "X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics." Stanford University Publications. URL:[Link]
-
Bertini, I., et al. "On the complementarity of X-ray and NMR data." National Center for Biotechnology Information (PMC), 2020. URL:[Link]
-
Stevens, M. F. G., et al. "Antitumor Benzothiazoles. 3. Synthesis of 2-(4-Aminophenyl)benzothiazoles and Evaluation of Their Activities against Breast Cancer Cell Lines in Vitro and in Vivo." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. arabjchem.org [arabjchem.org]
- 3. Benzothiazole(95-16-9) 1H NMR spectrum [chemicalbook.com]
- 4. NMR and X-ray crystallography, complementary tools in structural proteomics of small proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. On the complementarity of X-ray and NMR data - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
